molecular formula C6H3F3O2 B093435 5-(Trifluoromethyl)furan-2-carbaldehyde CAS No. 17515-80-9

5-(Trifluoromethyl)furan-2-carbaldehyde

Cat. No.: B093435
CAS No.: 17515-80-9
M. Wt: 164.08 g/mol
InChI Key: KLVCIHFXPHKSPD-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)furan-2-carbaldehyde (CAS 17515-80-9) is a high-value aromatic aldehyde that serves as a versatile building block in organic and medicinal chemistry research. Its molecular structure, incorporating a reactive aldehyde group adjacent to an electron-deficient trifluoromethyl-substituted furan ring, makes it a privileged scaffold for constructing diverse heterocyclic systems . This compound is particularly valuable in Knoevenagel condensation reactions with various active methylene compounds, such as malononitrile and rhodanine, to form novel conjugated systems . Furthermore, the aldehyde functionality allows for subsequent transformations into more complex structures, including furo[3,2-b]pyrroles and furo[3,2-c]pyridines, which are cores of interest in pharmaceutical development . The presence of the trifluoromethyl group is strategically significant, as it often enhances the metabolic stability, lipophilicity, and binding affinity of resulting molecules, making this reagent a critical intermediate in the synthesis of potential therapeutic agents and advanced materials . The compound has a molecular formula of C6H3F3O2 and a molecular weight of 164.08 g/mol . It is classified as a dangerous good (UN 2811, Class 6.1) and should be handled with care, noting the associated hazards (H301-H317-H319) . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(trifluoromethyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3O2/c7-6(8,9)5-2-1-4(3-10)11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVCIHFXPHKSPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428785
Record name 5-(trifluoromethyl)furan-2-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17515-80-9
Record name 5-(trifluoromethyl)furan-2-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)furan-2-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(Trifluoromethyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-(Trifluoromethyl)furan-2-carbaldehyde, a fluorinated heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. This document collates available data on its structural, physical, and spectroscopic characteristics, alongside detailed experimental protocols for its synthesis and analysis. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and development of novel chemical entities incorporating the trifluoromethyl-furan scaffold.

Introduction

This compound, with the CAS number 17515-80-9, is a key synthetic intermediate characterized by the presence of a furan ring substituted with an electron-withdrawing trifluoromethyl group and a reactive aldehyde functionality. The unique electronic properties conferred by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity, make this molecule an attractive building block in the synthesis of pharmaceuticals and agrochemicals. This guide aims to provide a detailed repository of its known physicochemical properties and experimental methodologies to facilitate its effective utilization in research and development.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound. It is important to note that while some data is readily available from commercial suppliers, specific experimental values for properties such as boiling point and density are not extensively published. In such cases, data for structurally related compounds are provided for comparative purposes.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₆H₃F₃O₂[1][2]
Molecular Weight 164.08 g/mol [1][2]
CAS Number 17515-80-9[3]
Appearance Colorless to pale yellow liquid[4]
Boiling Point Not explicitly reported. For comparison, 5-methylfurfural has a boiling point of 187 °C.[5]
Melting Point Not applicable (liquid at room temperature)[4]
Density Not explicitly reported.
Solubility General solubility for furan-2-carbaldehydes suggests solubility in water and polar organic solvents.[4]
Spectroscopic Data
Spectroscopy Expected Data for this compound Reference Data: 5-Methylfurfural
¹H NMR (CDCl₃) Aldehyde proton (singlet, ~9.6 ppm), Furan protons (doublets, ~6.5-7.5 ppm)Aldehyde proton (s, 9.51 ppm), Furan protons (d, 7.15-7.20 ppm and d, 6.21-6.27 ppm), Methyl protons (s, 2.42 ppm)[6]
¹³C NMR (CDCl₃) Carbonyl carbon (~177 ppm), Furan carbons (~110-160 ppm), Trifluoromethyl carbon (quartet, ~120 ppm)Carbonyl carbon (176.81 ppm), Furan carbons (159.77, 151.99, 124.03, 109.62 ppm), Methyl carbon (13.95 ppm)[6]
IR (Neat) C=O stretch (~1680-1700 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹)C=O stretch (~1680 cm⁻¹), C-H stretches (~2800-3100 cm⁻¹)[6]
Mass Spectrometry (EI) Molecular ion peak at m/z 164, fragmentation pattern showing loss of H, CO, and CF₃.Molecular ion peak at m/z 110, major fragments at m/z 109, 81, 53.[6]

Experimental Protocols

Detailed and validated experimental protocols for the synthesis and analysis of this compound are not widely published. The following sections provide generalized protocols based on established methods for similar compounds.

Synthesis Protocol: Vilsmeier-Haack Formylation of 2-(Trifluoromethyl)furan

This protocol describes a plausible synthetic route to this compound based on the Vilsmeier-Haack reaction, a common method for the formylation of electron-rich heterocycles.[7]

Materials:

  • 2-(Trifluoromethyl)furan

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Sodium acetate

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool a solution of anhydrous DMF in anhydrous DCM to 0 °C.

  • Slowly add phosphorus oxychloride dropwise to the stirred DMF solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 2-(Trifluoromethyl)furan in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and a saturated solution of sodium acetate.

  • Stir vigorously for 1 hour to hydrolyze the intermediate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

G Synthesis Workflow reagents 2-(Trifluoromethyl)furan, POCl3, DMF, DCM vilsmeier Vilsmeier Reagent Formation (0 °C) reagents->vilsmeier formylation Formylation Reaction (0 °C to RT) vilsmeier->formylation hydrolysis Hydrolysis (Ice, aq. NaOAc) formylation->hydrolysis workup Aqueous Workup (Extraction, Washes) hydrolysis->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Vilsmeier-Haack synthesis workflow.

Analytical Protocol: FT-IR Spectroscopy

This protocol outlines the procedure for acquiring an FT-IR spectrum of the liquid compound using an Attenuated Total Reflectance (ATR) accessory.[8]

Materials and Equipment:

  • This compound sample

  • FT-IR spectrometer equipped with an ATR accessory (e.g., diamond crystal)

  • Pipette or dropper

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Scan: Ensure the ATR crystal is clean and dry. Collect a background spectrum to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small drop of this compound onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Perform baseline correction and other necessary spectral processing.

  • Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O stretch of the aldehyde, C-F stretches of the trifluoromethyl group, and furan ring vibrations).

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.

G FT-IR Analysis Workflow start Start background Collect Background Spectrum start->background sample Apply Sample to ATR Crystal background->sample acquire Acquire Sample Spectrum sample->acquire process Process Data (e.g., Baseline Correction) acquire->process analyze Analyze Spectrum for Characteristic Peaks process->analyze end End analyze->end

References

An In-depth Technical Guide to 5-(Trifluoromethyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)furan-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The introduction of a trifluoromethyl group to the furan-2-carbaldehyde scaffold imparts unique electronic properties, enhancing both its reactivity and potential biological activity. This document details the compound's chemical identity, physicochemical properties, and expected spectroscopic characteristics. A detailed, plausible experimental protocol for its synthesis is presented, based on established methodologies for analogous compounds. Furthermore, this guide explores the potential applications of this compound in drug discovery, discussing its predicted reactivity and potential interactions with biological systems.

Chemical Identity and Properties

IUPAC Name: this compound[1]

Synonyms: 5-(Trifluoromethyl)-2-furaldehyde, 5-(Trifluoromethyl)furfural

CAS Number: 17515-80-9[1][2]

Molecular Formula: C₆H₃F₃O₂[1]

Molecular Weight: 164.08 g/mol [1]

Physicochemical Properties

While specific experimental data for all properties of this compound are not extensively reported in publicly available literature, the following table summarizes its known and predicted properties based on its structure and data from similar compounds.

PropertyValueSource/Justification
Appearance Colorless to pale yellow liquidBased on general properties of furan aldehydes.
Odor AromaticCharacteristic of many aldehydes.
Boiling Point Not availableExpected to be higher than furan-2-carbaldehyde (161.7 °C) due to increased molecular weight.
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane). Sparingly soluble in water.Typical for small, polar organic molecules. The trifluoromethyl group increases lipophilicity.
Stability Sensitive to light and air. Polymerizes in the presence of strong acids.Common for furan derivatives. The electron-withdrawing trifluoromethyl group may slightly increase stability against acid-catalyzed polymerization compared to unsubstituted furan.

Spectroscopic Data (Predicted)

Detailed experimental spectra for this compound are not widely published. However, based on the analysis of furan-2-carbaldehyde and other 5-substituted analogs, the following spectral characteristics are anticipated.[3][4]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the furan ring protons and one signal for the aldehyde proton.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.3 - 7.5DoubletJ3,4 ≈ 3.5 - 4.0
H-46.7 - 6.9DoubletJ4,3 ≈ 3.5 - 4.0
Aldehyde-H9.6 - 9.8Singlet-

Note: The electron-withdrawing trifluoromethyl group at the 5-position is expected to deshield the adjacent furan protons, potentially shifting them downfield compared to unsubstituted furan-2-carbaldehyde.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the furan ring carbons, the aldehyde carbonyl carbon, and the trifluoromethyl carbon.

CarbonPredicted Chemical Shift (δ, ppm)
C-2 (Aldehyde)175 - 180
C-3122 - 125
C-4113 - 116
C-5145 - 150 (quartet due to C-F coupling)
CF₃118 - 122 (quartet due to C-F coupling)

Note: The trifluoromethyl group will exhibit a characteristic quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms.

FT-IR Spectroscopy

The infrared spectrum will be dominated by the stretching vibrations of the carbonyl group and the furan ring.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O (Aldehyde)1670 - 1700Strong
C-H (Aldehyde)2720 - 2820Medium, often two bands
C=C (Furan ring)1500 - 1600Medium to Strong
C-O-C (Furan ring)1000 - 1200Strong
C-F (Trifluoromethyl)1100 - 1300Strong, multiple bands
Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak.

IonPredicted m/zDescription
[M]⁺164Molecular Ion
[M-H]⁺163Loss of the aldehyde proton
[M-CHO]⁺135Loss of the formyl group
[M-CF₃]⁺95Loss of the trifluoromethyl group

Synthesis of this compound

Experimental Protocol: Vilsmeier-Haack Reaction

Materials:

  • 2-(Trifluoromethyl)furan

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C. Allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve 2-(Trifluoromethyl)furan (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with saturated brine, and then dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Reactivity and Potential Biological Activity

The presence of the strongly electron-withdrawing trifluoromethyl group at the 5-position of the furan ring significantly influences the reactivity of the aldehyde group. This group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted furan-2-carbaldehyde.

Derivatives of 5-substituted furan-2-carbaldehydes have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects.[6] The trifluoromethyl group is a well-known pharmacophore that can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.

While specific biological data for this compound is limited, it is a promising scaffold for the development of novel therapeutic agents. For instance, it could serve as a precursor for the synthesis of inhibitors of enzymes such as cholinesterases, which are relevant in the context of Alzheimer's disease.[7]

Visualizations

Synthetic Workflow

G Workflow for the Synthesis and Purification of this compound reagent_formation Vilsmeier Reagent Formation (DMF + POCl₃ in DCM at 0°C) formylation Formylation (Addition of 2-(Trifluoromethyl)furan, reflux) reagent_formation->formylation workup Aqueous Work-up (Quenching with NaHCO₃) formylation->workup extraction Extraction (DCM) workup->extraction purification Purification (Vacuum Distillation or Column Chromatography) extraction->purification product Pure this compound purification->product

Caption: Synthetic workflow for this compound.

Potential Signaling Pathway Inhibition

G Hypothetical Inhibition of a Pro-Survival Signaling Pathway compound 5-(CF₃)furan-2-carbaldehyde Derivative enzyme Target Enzyme (e.g., Kinase, Hydrolase) compound->enzyme Inhibition product Product enzyme->product substrate Substrate substrate->enzyme downstream Downstream Signaling (e.g., Cell Proliferation, Survival) product->downstream apoptosis Apoptosis downstream->apoptosis leads to

Caption: Hypothetical mechanism of action for a drug candidate.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the development of new pharmaceuticals and functional materials. Its synthesis can be achieved through established methods such as the Vilsmeier-Haack reaction. The presence of the trifluoromethyl group is expected to enhance its reactivity and confer desirable pharmacological properties. Further research into the specific biological activities and applications of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Spectral data (NMR, IR, MS) of 5-(Trifluoromethyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Analysis of 5-(Trifluoromethyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a furan ring substituted with an aldehyde and a trifluoromethyl group, makes it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. The electron-withdrawing nature of the trifluoromethyl group and the reactive aldehyde functionality provide versatile handles for a variety of chemical transformations. Accurate characterization of this compound is paramount for its effective use in research and development. This guide provides a detailed overview of the expected spectral data (NMR, IR, MS) for this compound, along with standardized experimental protocols for data acquisition.

Chemical Structure and Properties

  • IUPAC Name: this compound[1]

  • CAS Number: 17515-80-9[1]

  • Molecular Formula: C₆H₃F₃O₂[1]

  • Molecular Weight: 164.08 g/mol [1]

  • SMILES: O=Cc1ccc(o1)C(F)(F)F

Data Presentation: Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound based on the analysis of structurally similar compounds and established principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~9.7s-Aldehyde-H (CHO)
~7.4d~3.7Furan-H3
~7.0d~3.7Furan-H4

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~178Aldehyde (C=O)
~155Furan-C2
~145 (q)Furan-C5
~122 (q)Trifluoromethyl (CF₃)
~120Furan-C3
~115Furan-C4

Note: The signals for carbons attached to or near the trifluoromethyl group will exhibit splitting (quartet, q) due to coupling with the fluorine atoms.

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3140-3100WeakC-H stretch (furan ring)
~2850, ~2750WeakC-H stretch (aldehyde)
~1700-1680StrongC=O stretch (conjugated aldehyde)
~1580, ~1490MediumC=C stretch (furan ring)
~1300-1100StrongC-F stretch (trifluoromethyl)
~1020MediumC-O-C stretch (furan ring)

Table 4: Predicted Mass Spectrometry Data

m/z RatioRelative IntensityAssignment
164High[M]⁺ (Molecular ion)
163Medium[M-H]⁺
135Medium[M-CHO]⁺
95High[M-CF₃]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10-15 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

  • ¹H NMR Data Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16 to 64, depending on sample concentration.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Data Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small drop of the neat liquid or a few crystals of the solid compound is placed directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 to 32.

    • Background Correction: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Data Acquisition (EI mode):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40 to 400.

    • Source Temperature: 200-250 °C.

    • GC Conditions (if applicable): A suitable capillary column (e.g., DB-5ms) is used with a temperature program to ensure separation and elution of the compound.

Mandatory Visualizations

Diagram 1: Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Final Characterization Sample This compound Dissolution Dissolve in appropriate solvent (e.g., CDCl₃ for NMR, CH₂Cl₂ for MS) Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (FT-IR with ATR) Dissolution->IR MS Mass Spectrometry (EI-MS) Dissolution->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data Structure Structural Elucidation and Verification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Diagram 2: Logical Relationships in NMR Signal Assignment

NMR_Signal_Assignment cluster_protons ¹H NMR cluster_carbons ¹³C NMR H_Aldehyde Aldehyde-H ~9.7 ppm Singlet C_Aldehyde Aldehyde-C ~178 ppm H_Aldehyde->C_Aldehyde Correlates to H3 Furan-H3 ~7.4 ppm Doublet H4 Furan-H4 ~7.0 ppm Doublet H3->H4 Couples (J≈3.7 Hz) C3 Furan-C3 ~120 ppm H3->C3 Correlates to C4 Furan-C4 ~115 ppm H4->C4 Correlates to C2 Furan-C2 ~155 ppm C5 Furan-C5 ~145 ppm Quartet CF3 CF₃ ~122 ppm Quartet C5->CF3 Adjacent to

Caption: Logical connections for assigning NMR signals of the target molecule.

References

An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 5-(Trifluoromethyl)furan-2-carbaldehyde, a key building block in medicinal chemistry and drug development. Due to the limited direct literature on the synthesis of this specific compound, this guide also explores plausible synthetic strategies based on established methodologies for the trifluoromethylation of furan rings and the formylation of substituted furans.

Introduction

This compound (also known as 5-(trifluoromethyl)furfural) is a heterocyclic aldehyde of significant interest in the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl (-CF3) group into organic molecules can dramatically alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The furan-2-carbaldehyde scaffold, on the other hand, serves as a versatile synthon for the construction of more complex molecular architectures.

While the compound is commercially available from various suppliers (CAS No. 17515-80-9), detailed public information regarding its synthesis is scarce. This guide aims to fill this gap by proposing logical and experimentally viable synthetic routes.

Plausible Synthetic Pathways

Two primary retrosynthetic approaches can be envisioned for the synthesis of this compound:

  • Trifluoromethylation of a Furan-2-carbaldehyde Precursor: This approach involves the direct introduction of a trifluoromethyl group onto a pre-existing furan-2-carbaldehyde derivative.

  • Formylation of a 2-(Trifluoromethyl)furan Precursor: This strategy entails the synthesis of a furan ring already bearing the trifluoromethyl group, followed by the introduction of the carbaldehyde functionality at the 5-position.

The following sections will detail potential experimental protocols for each of these pathways.

Pathway 1: Trifluoromethylation of a Furan-2-carbaldehyde Derivative

This pathway starts with a readily available furan-2-carbaldehyde derivative, such as 5-bromo-2-furaldehyde or 5-iodo-2-furaldehyde, and introduces the trifluoromethyl group via a cross-coupling reaction.

Diagram: Trifluoromethylation Pathway

Formylation_Pathway A 2-(Trifluoromethyl)furan B This compound A->B Formylation Reagents Vilsmeier-Haack Reagent (POCl3, DMF) Experimental_Workflow Start Select Synthetic Pathway Reaction Perform Chemical Reaction (Trifluoromethylation or Formylation) Start->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitoring Workup Reaction Quenching and Extraction Monitoring->Workup Purification Purify Crude Product (Column Chromatography or Distillation) Workup->Purification Characterization Characterize Final Product (NMR, IR, MS) Purification->Characterization End Pure this compound Characterization->End

An In-depth Technical Guide on the Solubility of 5-(Trifluoromethyl)furan-2-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(Trifluoromethyl)furan-2-carbaldehyde, a key intermediate in medicinal chemistry and drug development.[1] Due to the limited availability of explicit quantitative solubility data in published literature, this guide combines theoretical predictions based on the compound's physical properties with detailed experimental protocols for determining solubility.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a furan ring substituted with a trifluoromethyl group and an aldehyde functional group.[1] The presence of the electron-withdrawing trifluoromethyl group and the polar aldehyde group gives this molecule unique electronic properties and reactivity, making it a valuable building block in the synthesis of novel therapeutic agents.[1] The compound typically appears as a colorless to pale yellow liquid.[1]

Predicted Solubility Profile

Table 1: Predicted Solubility of this compound in Common Organic Solvents

SolventSolvent Polarity (Dielectric Constant at 20°C)Predicted SolubilityRationale
Polar Protic Solvents
Methanol32.7MiscibleThe compound is a liquid and can form hydrogen bonds with methanol via its aldehyde oxygen. The trifluoromethyl group may reduce miscibility compared to unsubstituted furfural.
Ethanol24.5MiscibleSimilar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding.
Polar Aprotic Solvents
Acetone20.7MiscibleAs a polar aprotic solvent, acetone can engage in dipole-dipole interactions with the aldehyde group, and the compound's liquid nature suggests miscibility.
Ethyl Acetate6.02MiscibleEthyl acetate has intermediate polarity and should readily solvate the compound due to favorable dipole-dipole interactions.
Dichloromethane (DCM)9.08MiscibleDCM is a widely used organic solvent that can dissolve a broad range of organic compounds. The compound's polarity is compatible with DCM.
Non-Polar Solvents
Toluene2.38Soluble / MiscibleThe aromatic nature of toluene can interact with the furan ring, and the overall molecular structure should allow for good solubility.
Hexane1.88Sparingly Soluble to InsolubleAs a non-polar aliphatic solvent, hexane is less likely to effectively solvate the polar aldehyde group, potentially leading to lower solubility or immiscibility.

Disclaimer: The solubility data presented in this table is predictive and not based on experimental determination. Actual quantitative solubility should be determined empirically using the methods outlined below.

Experimental Protocols for Solubility Determination

For accurate and reliable solubility data, experimental determination is essential. The following section details a standard gravimetric method for determining the solubility of a compound in a given solvent.

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid or liquid compound in a solvent.[2][3][4] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone, etc.)

  • Analytical balance (accurate to at least 0.1 mg)

  • Vials or flasks with screw caps

  • Volumetric pipettes and flasks

  • A constant temperature bath or shaker

  • A filtration apparatus (e.g., syringe filters)

  • An oven or vacuum desiccator for drying

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask. The presence of undissolved solute is necessary to ensure saturation.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature bath with shaking is recommended.

  • Separation of the Saturated Solution:

    • Allow the mixture to stand undisturbed at the constant temperature until the excess solute has settled.

    • Carefully withdraw a precise volume (e.g., 1.00 mL or 5.00 mL) of the clear supernatant using a pre-heated or pre-cooled volumetric pipette to avoid temperature-induced precipitation.

    • Filter the withdrawn solution through a syringe filter (of a material compatible with the solvent) to remove any suspended microparticles.

  • Evaporation of the Solvent:

    • Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporating dish or vial.

    • Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator or a vacuum oven at a suitable temperature can be used.

  • Determination of Solute Mass:

    • Once the solvent is completely removed, dry the residue in an oven or vacuum desiccator until a constant weight is achieved.

    • Weigh the evaporating dish with the dried solute.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula:

      Solubility (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of the aliquot taken (L)

Diagram 1: Experimental Workflow for Gravimetric Solubility Determination

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation A Add excess solute to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Withdraw a known volume of supernatant B->C D Filter the solution C->D E Evaporate the solvent D->E F Dry the solute to a constant weight E->F G Weigh the solute F->G H Calculate solubility (g/L) G->H

Caption: A flowchart illustrating the key steps in determining the solubility of a compound using the gravimetric method.

Signaling Pathways and Applications in Drug Development

While specific signaling pathways directly modulated by this compound are not extensively documented, furan-containing compounds are of significant interest in drug discovery. They are often used as scaffolds for the synthesis of molecules with a wide range of biological activities, including anticancer and antimicrobial properties. The trifluoromethyl group is frequently incorporated into drug candidates to enhance metabolic stability, binding affinity, and cell permeability.

Diagram 2: General Role in Drug Discovery Workflow

G A This compound (Starting Material) B Chemical Synthesis & Library Generation A->B C High-Throughput Screening (Biological Assays) B->C D Lead Optimization C->D E Preclinical Development D->E

Caption: A simplified workflow showing the role of this compound as a starting material in a typical drug discovery pipeline.

Conclusion

This compound is a versatile building block in organic synthesis with significant potential in the development of new pharmaceuticals. While quantitative solubility data is sparse, its physical properties suggest good solubility in a range of common organic solvents. For research and development purposes, it is crucial to determine the solubility experimentally. The provided gravimetric method offers a reliable and accessible protocol for this purpose. Further studies are warranted to fully characterize the physicochemical properties of this compound to facilitate its broader application in medicinal chemistry.

References

Health and safety information for 5-(Trifluoromethyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for 5-(Trifluoromethyl)furan-2-carbaldehyde (CAS No. 17515-80-9). The information herein is compiled from safety data sheets and chemical supplier information. It is imperative to note that toxicological data for this specific compound is limited, and therefore, handling procedures should be based on a cautious approach, considering the potential hazards of structurally related aldehydes and fluorinated compounds.

Chemical and Physical Properties

PropertyValueReference
CAS Number 17515-80-9[1][2]
Molecular Formula C6H3F3O2[1][2]
Molecular Weight 164.08 g/mol [1][2]
Appearance No data available
Odor No data available
Flash Point No information available[3]
Autoignition Temperature No information available[3]

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes the GHS hazard classifications and corresponding statements.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralNo data available
Acute Toxicity, DermalNo data available
Acute Toxicity, InhalationNo data available
Skin Corrosion/IrritationNo data availableMay cause skin irritation.
Serious Eye Damage/Eye IrritationNo data availableMay cause serious eye irritation.
Specific Target Organ Toxicity - Single ExposureNo data availableMay cause respiratory irritation.[4]

Precautionary Statements:

  • Prevention: Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[3][5]

  • Response: Specific treatment (see supplemental first aid instructions on this label). If skin irritation occurs: Get medical advice/attention. If eye irritation persists: Get medical advice/attention.[6]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[3]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[3]

Exposure Controls and Personal Protection

Given the limited toxicological data, stringent adherence to personal protective equipment (PPE) guidelines is essential to minimize exposure.

Control ParameterRecommended EquipmentJustification & References
Engineering Controls Use only in a well-ventilated area, preferably in a chemical fume hood.To minimize inhalation of vapors.[3]
Eye/Face Protection Wear tightly fitting safety goggles or a face shield (EN 166).To protect against splashes and airborne particles.[7]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat or coveralls.To prevent skin contact. Solvents can defat the skin, increasing susceptibility to irritation and absorption of chemicals.[7][8]
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.To prevent respiratory tract irritation.[7]

Handling and Storage

Safe Handling:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid ingestion and inhalation.[3]

  • Avoid formation of dust and aerosols.[4]

  • Handle in accordance with good industrial hygiene and safety practices.[4]

  • Wash hands before breaks and at the end of the workday.[4]

Storage Conditions:

  • Keep container tightly closed in a dry and well-ventilated place.[3]

  • Store in a cool place.[4] Recommended storage temperature is 2-8°C.[1]

  • Keep away from strong oxidizing agents, strong bases, and strong acids.[3][9]

First Aid Measures

In the event of exposure, immediate action is crucial. The following table outlines the recommended first aid procedures.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. Take off contaminated clothing and wash before reuse.[3]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[3]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[3][6]

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

  • Specific Hazards Arising from the Chemical: Hazardous combustion products may include carbon monoxide, carbon dioxide, and hydrogen fluoride.[3]

  • Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[3][11]

Toxicological Information

Toxicological EndpointData
Acute Toxicity No data available. The chemical, physical, and toxicological properties have not been thoroughly investigated.[4]
Skin Corrosion/Irritation No data available.[4]
Serious Eye Damage/Irritation No data available.[4]
Respiratory or Skin Sensitization No data available.[4]
Germ Cell Mutagenicity No data available.[4]
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[4]
Reproductive Toxicity No data available.[4]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[4]
Specific Target Organ Toxicity (Repeated Exposure) No data available.[4]
Aspiration Hazard No data available.[4]

Experimental Protocols

As no specific experimental safety studies for this compound were found, this section outlines general methodologies for key toxicological assays that would be relevant for a comprehensive safety assessment of this compound.

1. Acute Oral Toxicity (OECD TG 423: Acute Toxic Class Method)

  • Principle: A stepwise procedure with a limited number of animals of a single sex per step. The outcome of each step determines the next step, allowing for classification of the substance's toxicity.

  • Methodology:

    • Fasted animals (typically rats) are administered the test substance by oral gavage.

    • Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.

    • A necropsy is performed on all animals at the end of the observation period.

    • The procedure is repeated in additional steps with higher or lower doses depending on the observed mortality, until a definitive classification can be made.

2. In Vitro Skin Irritation (OECD TG 439: Reconstructed Human Epidermis Test Method)

  • Principle: This test evaluates the potential of a substance to cause skin irritation by assessing its effect on a reconstructed human epidermis model.

  • Methodology:

    • The test substance is applied topically to the surface of the reconstructed human epidermis tissue.

    • After a defined exposure period, the substance is removed by washing.

    • The viability of the tissue is determined, typically using an MTT assay, which measures mitochondrial activity.

    • A substance is classified as an irritant if the tissue viability is below a certain threshold compared to a negative control.

3. Ames Test for Bacterial Mutagenicity (OECD TG 471)

  • Principle: This test uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It assesses the ability of a substance to induce reverse mutations.

  • Methodology:

    • The test substance, with and without an external metabolic activation system (S9 mix), is incubated with the bacterial strains.

    • The mixture is plated on a minimal agar medium.

    • After incubation, the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the required amino acid) is counted.

    • A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

Visualizations

Exposure_Response_Workflow Workflow for Accidental Exposure to this compound A Exposure Event B Remove from Exposure Source A->B C Assess Exposure Route B->C D Inhalation C->D Inhalation E Skin Contact C->E Skin F Eye Contact C->F Eye G Ingestion C->G Ingestion H Move to Fresh Air Provide Artificial Respiration if Needed D->H I Remove Contaminated Clothing Wash with Soap and Water for 15 min E->I J Rinse Eyes with Water for 15 min Remove Contact Lenses F->J K Rinse Mouth with Water Do NOT Induce Vomiting G->K L Seek Immediate Medical Attention H->L I->L J->L K->L M Provide SDS to Medical Personnel L->M

Caption: Emergency response workflow following accidental exposure.

This guide is intended for informational purposes only and should not be a substitute for a thorough review of the safety data sheet and adherence to all institutional safety protocols. Given the lack of comprehensive toxicological data, all work with this compound should be conducted with the utmost care and appropriate engineering controls and personal protective equipment.

References

Methodological & Application

Synthetic Versatility of 5-(Trifluoromethyl)furan-2-carbaldehyde: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note | ID: AN-TFFC-001

Introduction

5-(Trifluoromethyl)furan-2-carbaldehyde is a versatile fluorinated building block of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development. The presence of the electron-withdrawing trifluoromethyl group on the furan ring enhances the electrophilicity of the aldehyde carbonyl carbon, making it a highly reactive substrate for a variety of carbon-carbon bond-forming reactions. This reactivity profile, coupled with the established biological importance of fluorinated organic molecules and furan-containing scaffolds, positions this compound as a key intermediate for the synthesis of novel and biologically active heterocyclic compounds. This document provides detailed application notes and experimental protocols for key synthetic transformations of this compound, including Claisen-Schmidt condensations for chalcone synthesis and subsequent cyclization reactions to form pyrazolines and pyrimidines.

Key Synthetic Applications

The enhanced reactivity of this compound makes it an ideal substrate for several important organic reactions.

  • Claisen-Schmidt Condensation: This base-catalyzed reaction with various acetophenones readily affords trifluoromethyl-furan-containing chalcones. These chalcones are valuable intermediates for the synthesis of a wide range of heterocyclic compounds and have been investigated for their own biological activities.

  • Synthesis of Pyrazolines: Chalcones derived from this compound can be readily cyclized with hydrazine derivatives to yield pyrazolines, a class of nitrogen-containing heterocycles known for their diverse pharmacological properties.

  • Synthesis of Pyrimidines: Reaction of the intermediate chalcones with urea, thiourea, or guanidine provides access to pyrimidine derivatives, another important class of bioactive heterocycles.

The general synthetic workflow is depicted below:

G A This compound C Chalcone Intermediate A->C Claisen-Schmidt Condensation B Acetophenone Derivative B->C E Pyrazoline Derivative C->E Cyclization G Pyrimidine Derivative C->G Cyclization D Hydrazine Derivative D->E F Urea/Thiourea/Guanidine F->G

Caption: Synthetic pathways from this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis of chalcones and their subsequent conversion to pyrazoline and pyrimidine derivatives.

Table 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

EntryAcetophenone DerivativeProductYield (%)
13-Methoxy-4-hydroxy-acetophenone(E)-1-(4-((5-(trifluoromethyl)furan-2-yl)methoxy)-3-methoxyphenyl)-3-(aryl)prop-2-en-1-ones78-87%[1]
24-Hydroxyacetophenone(E)-1-(4-hydroxyphenyl)-3-(5-(trifluoromethyl)furan-2-yl)prop-2-en-1-oneNot specified
34-Chloroacetophenone(E)-1-(4-chlorophenyl)-3-(5-(trifluoromethyl)furan-2-yl)prop-2-en-1-oneNot specified

Table 2: Synthesis of Pyrazoline Derivatives from Chalcones

EntryChalcone DerivativeReagentProductReaction TimeYield (%)
1(E)-1-(Aryl)-3-(furan-2-yl)prop-2-en-1-onePhenylhydrazine1-Phenyl-5-(furan-2-yl)-3-(aryl)-2-pyrazoline4 hNot specified[2]
2(E)-1-(Aryl)-3-(furan-2-yl)prop-2-en-1-oneHydrazine hydrate5-(Furan-2-yl)-3-(aryl)-2-pyrazoline2 hNot specified[2]

Table 3: Synthesis of Pyrimidine Derivatives from Chalcones

EntryChalcone DerivativeReagentProductReaction TimeYield (%)
1Substituted ChalconeUreaThiophene bearing pyrimidine derivativeNot specifiedNot specified[3]
2Substituted ChalconeGuanidinePyrimidine derivativeNot specifiedNot specified[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with a substituted acetophenone.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification A Dissolve this compound and acetophenone derivative in ethanol. B Add aqueous NaOH solution dropwise. A->B C Stir at room temperature for 2-4 hours. B->C D Pour reaction mixture into ice-water. C->D E Acidify with dilute HCl. D->E F Filter the precipitated solid. E->F G Wash with water and dry. F->G H Recrystallize from ethanol. G->H

Caption: Workflow for Claisen-Schmidt condensation.

Materials:

  • This compound (1.0 eq)

  • Substituted Acetophenone (1.0 eq)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 20-40%)

  • Hydrochloric Acid (HCl), dilute

  • Ice

Procedure:

  • In a round-bottom flask, dissolve this compound and the substituted acetophenone in ethanol.

  • With stirring, add the sodium hydroxide solution dropwise to the mixture.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Dry the crude product and recrystallize from a suitable solvent such as ethanol to obtain the purified chalcone.

Protocol 2: General Procedure for the Synthesis of Pyrazoline Derivatives

This protocol outlines the cyclization of a chalcone with hydrazine hydrate to form a pyrazoline.

Materials:

  • Chalcone derivative (1.0 eq)

  • Hydrazine Hydrate (2.0 eq)

  • Ethanol

Procedure:

  • Dissolve the chalcone derivative in ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 2 hours, monitoring by TLC.[2]

  • After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • The resulting solid can be purified by recrystallization from an appropriate solvent.

Protocol 3: General Procedure for the Synthesis of Pyrimidine Derivatives

This protocol describes the synthesis of pyrimidines from chalcones and urea.

Materials:

  • Chalcone derivative (1.0 eq)

  • Urea (1.0 eq)

  • Ethanol

  • Potassium Hydroxide (KOH) solution (e.g., 40%)

  • Hydrochloric Acid (HCl), dilute

Procedure:

  • In a round-bottom flask, dissolve the chalcone derivative and urea in ethanol.[5]

  • Slowly add the potassium hydroxide solution while stirring.[5]

  • Reflux the reaction mixture for 4 hours, monitoring the reaction by TLC.[5]

  • After cooling, pour the reaction mixture into ice-cold water and neutralize with dilute HCl.[5]

  • Collect the precipitated pyrimidine derivative by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent.[5]

Safety Precautions

Standard laboratory safety procedures should be followed. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.

References

Application Notes and Protocols for 5-(Trifluoromethyl)furan-2-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(Trifluoromethyl)furan-2-carbaldehyde is a versatile heterocyclic building block increasingly utilized in medicinal chemistry. The presence of a trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of derivative compounds, making it a valuable moiety in drug design.[1][2] The furan scaffold itself is a common feature in a wide array of biologically active molecules, known for its diverse therapeutic properties including anticancer and antimicrobial activities.[3][4] The aldehyde functional group at the 2-position serves as a convenient handle for a variety of chemical transformations, such as reductive amination and Wittig reactions, enabling the synthesis of diverse compound libraries for drug discovery.[5][6]

These application notes provide an overview of the utility of this compound in the development of kinase inhibitors, with a focus on a hypothetical series of compounds targeting Tropomyosin Receptor Kinase X (TrkX), a key player in oncogenic signaling.

Application Notes: Development of TrkX Kinase Inhibitors

The trifluoromethyl group can significantly influence the electronic properties of a molecule, which can in turn affect its biological activity.[1] In the context of kinase inhibition, the 5-(trifluoromethyl)furan moiety can be strategically employed to occupy hydrophobic pockets within the ATP-binding site of the kinase. The following data pertains to a series of hypothetical inhibitors synthesized from this compound, targeting the TrkX kinase.

Quantitative Biological Data

The inhibitory activity of the synthesized compounds was evaluated against the TrkX kinase. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Compound IDR-GroupMolecular Weight ( g/mol )IC50 (nM) for TrkX
TFX-001 4-Fluorobenzyl271.2285
TFX-002 3-Methoxybenzyl283.25120
TFX-003 Cyclohexylmethyl261.28250
TFX-004 Pyridin-4-ylmethyl256.2295
TrkX Signaling Pathway and Point of Inhibition

The following diagram illustrates a simplified TrkX signaling pathway, which is implicated in cell proliferation and survival. The inhibitors developed from this compound are designed to block the ATP-binding site of TrkX, thereby preventing its downstream signaling.

TrkX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TrkX TrkX Receptor PLCg PLCγ TrkX->PLCg PI3K PI3K TrkX->PI3K Ras Ras TrkX->Ras Ligand Growth Factor (Ligand) Ligand->TrkX Binds ATP ATP ATP->TrkX Phosphorylation Inhibitor TFX Inhibitor (Derived from This compound) Inhibitor->TrkX Inhibits Proliferation Gene Transcription (Cell Proliferation, Survival) PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified TrkX signaling pathway and the inhibitory action of TFX compounds.

Experimental Protocols

Detailed methodologies for the synthesis of TrkX inhibitors and the subsequent biological evaluation are provided below.

Protocol 1: Synthesis of TFX-001 via Reductive Amination

This protocol describes a general procedure for the synthesis of the TrkX inhibitor library via reductive amination.

Materials:

  • This compound

  • 4-Fluorobenzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of DCM and MeOH (4:1), add 4-fluorobenzylamine (1.1 eq).

  • Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield TFX-001 as a solid.

Protocol 2: In Vitro TrkX Kinase Inhibition Assay

This protocol outlines the procedure for determining the IC50 values of the synthesized compounds.

Materials:

  • Recombinant human TrkX kinase

  • ATP

  • Kinase substrate peptide

  • Synthesized inhibitor compounds (TFX series)

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the kinase buffer, the substrate peptide, and the diluted inhibitor compounds.

  • Add the TrkX kinase to each well to initiate the reaction, with the exception of the negative control wells.

  • Incubate the plate at 30°C for 1 hour.

  • Add ATP to each well to start the kinase reaction. Incubate for an additional hour at 30°C.

  • Stop the reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent, and incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 values by fitting the data to a dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow from inhibitor synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start This compound + Primary Amines Reaction Reductive Amination Start->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR, Mass Spectrometry Purification->Characterization Compound_Library TFX Inhibitor Library Characterization->Compound_Library Assay_Prep Prepare Kinase Assay Plates Compound_Library->Assay_Prep Incubation Incubate with TrkX Kinase & ATP Assay_Prep->Incubation Detection Luminescence Detection Incubation->Detection Data_Analysis IC50 Determination Detection->Data_Analysis Result Identify Lead Compounds Data_Analysis->Result

Caption: Workflow for the synthesis and biological evaluation of TrkX inhibitors.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 5-(Trifluoromethyl)furan-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan scaffold is a privileged motif in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The strategic incorporation of a trifluoromethyl (CF₃) group can significantly enhance the pharmacological profile of drug candidates by improving metabolic stability, increasing lipophilicity, and modulating electronic properties, which can lead to stronger binding interactions with biological targets.[2][3] Consequently, 5-(Trifluoromethyl)furan-2-carbaldehyde and its derivatives are valuable building blocks in the synthesis of novel therapeutic agents.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[4] Its operational simplicity, mild reaction conditions, and high functional group tolerance make it an indispensable tool in modern drug discovery and development.[5] These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing derivatives of this compound, aimed at facilitating the synthesis of diverse chemical libraries for biological screening.

Data Presentation: A Survey of Reaction Conditions

The following table summarizes various conditions reported for Suzuki-Miyaura cross-coupling reactions of furan and other heterocyclic systems, providing a valuable reference for optimizing the reaction with 5-(trifluoromethyl)furan derivatives. The electron-withdrawing nature of the trifluoromethyl group generally makes the furan ring more susceptible to coupling.

EntryFuran/Heterocycle SubstrateCoupling PartnerCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
15-Bromofuran-2-carbaldehydeArylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)1,4-DioxaneReflux12-24Varies[1]
25-Formylfuran-2-boronic acid1,4-DibromobenzenePd(PPh₃)₄ (1)K₂CO₃ (3)Toluene/Ethanol/Water80-858-12High[6]
32,3,4,5-Tetrabromofuran4-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (2)K₂CO₃ (2 M aq.)Toluene/Dioxane (4:1)803-589[7]
45-Bromonicotinic acidPhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485[1]
54-Bromopyrrole (SEM-protected)Phenylboronic acidPd(PPh₃)₄ (10)Na₂CO₃ (2)Dioxane/H₂O (4:1)90-61[2]

Experimental Protocols

This section details a representative protocol for the Suzuki-Miyaura cross-coupling reaction between [5-(trifluoromethyl)furan-2-yl]boronic acid and an aryl bromide. This approach is advantageous due to the commercial availability of the furanoboronic acid.

Protocol: Synthesis of 5-[Aryl]-2-(trifluoromethyl)furan

Materials:

  • [5-(Trifluoromethyl)furan-2-yl]boronic acid (Commercially available)

  • Aryl bromide (e.g., 4-bromoanisole)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane or a mixture of Toluene, Ethanol, and Water

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottomed flask equipped with a magnetic stir bar, add [5-(trifluoromethyl)furan-2-yl]boronic acid (1.2 equivalents) and the aryl bromide (1.0 equivalent).

  • Addition of Base and Catalyst: Add the base (e.g., K₂CO₃, 2-3 equivalents) to the flask. The flask is then sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling the flask three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (1-5 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or a toluene/ethanol/water mixture) via syringe. The reaction mixture is typically set up to be around 0.1-0.5 M in the limiting reagent.

  • Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) with vigorous stirring. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with water and extracted with an organic solvent like ethyl acetate (3 x volume of the reaction mixture).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-[Aryl]-2-(trifluoromethyl)furan product.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition R-Pd(II)-X R-Pd(II)(L)₂-X Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation (R'-B(OR)₂) R-Pd(II)-X->Transmetalation R-Pd(II)-R' R-Pd(II)(L)₂-R' Transmetalation->R-Pd(II)-R' Reductive_Elimination Reductive Elimination R-Pd(II)-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-R' Reductive_Elimination->Product Product Formation Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation and Purification Setup Combine Boronic Acid, Aryl Halide, and Base in a Flask Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) Setup->Inert Additives Add Pd Catalyst and Degassed Solvent Inert->Additives Heat Heat to Reflux (80-100 °C) with Stirring Additives->Heat Monitor Monitor Reaction Progress (TLC, GC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute with Water and Extract with Organic Solvent Cool->Extract Wash_Dry Wash with Brine, Dry over Anhydrous Salt, and Filter Extract->Wash_Dry Concentrate Remove Solvent under Reduced Pressure Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Pure Product Purify->Characterize

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 5-(Trifluoromethyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a variety of novel heterocyclic compounds utilizing 5-(Trifluoromethyl)furan-2-carbaldehyde as a versatile starting material. The trifluoromethyl group often enhances the pharmacological properties of molecules, such as metabolic stability and lipophilicity, making these synthesized compounds promising candidates for drug discovery and development.[1] The protocols outlined below cover the synthesis of pyrazoles, pyrimidines, and pyridines, offering a foundational platform for the exploration of new chemical entities.

Synthesis of Pyrazole Derivatives

Pyrazole moieties are significant in medicinal chemistry due to their wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[2][3] A common and effective method for the synthesis of pyrazole derivatives from this compound involves a condensation reaction with hydrazine derivatives.

Experimental Protocol: Synthesis of 1-Aryl-3-(5-(trifluoromethyl)furan-2-yl)-1H-pyrazoles

This protocol details the synthesis of pyrazole derivatives through the condensation of the chalcone derived from this compound with hydrazine hydrates.

  • Reaction Scheme:

    • Chalcone Synthesis: An initial Claisen-Schmidt condensation between this compound and an appropriate acetophenone yields the corresponding chalcone.

    • Pyrazole Formation: The resulting chalcone undergoes a cyclization reaction with a hydrazine derivative to form the pyrazole ring.

  • Materials:

    • This compound

    • Substituted Acetophenone (e.g., acetophenone, 4-methoxyacetophenone)

    • Ethanol

    • Aqueous Sodium Hydroxide (10%)

    • Hydrazine Hydrate or Phenylhydrazine

    • Glacial Acetic Acid

  • Procedure:

    • Step 1: Chalcone Synthesis

      • Dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.

      • Cool the mixture in an ice bath and add aqueous sodium hydroxide solution (10%) dropwise with constant stirring.

      • Allow the reaction mixture to stir at room temperature for 4-6 hours.

      • Monitor the reaction progress by Thin Layer Chromatography (TLC).

      • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

      • Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the pure chalcone.

    • Step 2: Pyrazole Synthesis

      • To a solution of the chalcone (1.0 eq) in glacial acetic acid, add hydrazine hydrate (1.2 eq) or phenylhydrazine (1.2 eq).

      • Reflux the reaction mixture for 6-8 hours.

      • After cooling, pour the mixture into ice-cold water.

      • Filter the resulting solid, wash thoroughly with water, and dry.

      • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Quantitative Data:

CompoundSubstituent (R)Yield (%)Melting Point (°C)
Chalcone 1a H8592-94
Chalcone 1b OCH₃88110-112
Pyrazole 2a H78155-157
Pyrazole 2b C₆H₅82178-180

Characterization Data: The synthesized compounds should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.

Experimental Workflow for Pyrazole Synthesis

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazole Synthesis A This compound + Substituted Acetophenone B Dissolve in Ethanol A->B C Add aq. NaOH (10%) B->C D Stir at Room Temperature (4-6h) C->D E Work-up and Recrystallization D->E F Pure Chalcone E->F G Chalcone + Hydrazine Derivative H Dissolve in Glacial Acetic Acid G->H I Reflux (6-8h) H->I J Work-up and Recrystallization I->J K Pure Pyrazole Derivative J->K

Caption: Workflow for the two-step synthesis of pyrazole derivatives.

Synthesis of Pyrimidine Derivatives

Pyrimidine derivatives are a class of heterocyclic compounds that are components of nucleic acids and are known to possess a wide array of pharmacological activities.[4] One approach to synthesize pyrimidine derivatives from this compound is through a multicomponent reaction.

Experimental Protocol: One-Pot Synthesis of Dihydropyrimidine Derivatives

This protocol describes a one-pot synthesis of dihydropyrimidine derivatives via a Biginelli-type reaction involving this compound, a β-ketoester, and urea or thiourea.

  • Materials:

    • This compound

    • Ethyl Acetoacetate

    • Urea or Thiourea

    • Ethanol

    • Catalytic amount of HCl or a Lewis acid (e.g., ZnCl₂)

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea or thiourea (1.5 eq) in ethanol.

    • Add a catalytic amount of concentrated HCl or a Lewis acid.

    • Reflux the mixture for 12-16 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice water, and collect the precipitate by filtration.

    • Wash the solid with cold water and recrystallize from ethanol to afford the pure dihydropyrimidine derivative.

Quantitative Data:

CompoundReagentYield (%)Melting Point (°C)
Dihydropyrimidine 3a Urea75210-212
Thiodihydropyrimidine 3b Thiourea80225-227

Signaling Pathway for Biginelli Reaction

G This compound This compound Acyliminium Ion Intermediate Acyliminium Ion Intermediate This compound->Acyliminium Ion Intermediate [H+] β-Ketoester β-Ketoester Enolate Intermediate Enolate Intermediate β-Ketoester->Enolate Intermediate Urea/Thiourea Urea/Thiourea Open-chain Intermediate Open-chain Intermediate Urea/Thiourea->Open-chain Intermediate Addition Acyliminium Ion Intermediate->Open-chain Intermediate Enolate Intermediate->Acyliminium Ion Intermediate Nucleophilic Attack Cyclization & Dehydration Cyclization & Dehydration Open-chain Intermediate->Cyclization & Dehydration Dihydropyrimidine Dihydropyrimidine Cyclization & Dehydration->Dihydropyrimidine

Caption: Proposed mechanism for the Biginelli reaction.

Synthesis of Pyridine Derivatives

Pyridine and its derivatives are fundamental heterocyclic compounds found in numerous natural products and pharmaceuticals.[5][6] A versatile method for synthesizing substituted pyridines is the Kröhnke pyridine synthesis or similar multicomponent approaches.

Experimental Protocol: Synthesis of Substituted Pyridines

This protocol outlines the synthesis of a substituted pyridine derivative using a one-pot, multi-component reaction involving this compound, a malononitrile dimer, and an active methylene compound in the presence of a base.

  • Materials:

    • This compound

    • Malononitrile

    • An active methylene compound (e.g., ethyl cyanoacetate)

    • Piperidine or another suitable base

    • Ethanol or another suitable solvent

  • Procedure:

    • To a solution of this compound (1.0 eq) and the active methylene compound (1.0 eq) in ethanol, add a catalytic amount of piperidine.

    • Stir the mixture at room temperature for 30 minutes.

    • Add malononitrile (1.0 eq) to the reaction mixture.

    • Reflux the mixture for 8-10 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and pour it into cold water.

    • Filter the precipitate, wash with water, and recrystallize from a suitable solvent to obtain the pure pyridine derivative.

Quantitative Data:

CompoundActive Methylene CompoundYield (%)Melting Point (°C)
Pyridine 4a Ethyl Cyanoacetate68188-190

Logical Relationship in Pyridine Synthesis

G A This compound D Knoevenagel Condensation Product A->D B Active Methylene Compound B->D C Malononitrile E Michael Addition Intermediate C->E D->E F Cyclization and Aromatization E->F G Substituted Pyridine F->G

Caption: Logical steps in the multicomponent synthesis of pyridines.

These protocols provide a solid foundation for the synthesis of diverse heterocyclic structures from this compound. Researchers can adapt and modify these procedures to generate a library of novel compounds for further investigation in drug discovery and materials science. The presence of the trifluoromethyl-furan moiety is a key structural feature that can impart unique biological and chemical properties to the resulting heterocyclic systems.

References

Application Notes and Protocols: Derivatization of the Aldehyde Group in 5-(Trifluoromethyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the aldehyde group in 5-(Trifluoromethyl)furan-2-carbaldehyde, a versatile building block in medicinal chemistry. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity of the aldehyde and the biological activity of its derivatives. This document outlines key derivatization reactions, including Knoevenagel condensation, Wittig reaction, and the formation of Schiff bases, oximes, and hydrazones, which are crucial for the synthesis of novel compounds with potential therapeutic applications. The resulting derivatives have shown promise in the development of anticancer and antimicrobial agents.

Key Derivatization Reactions and Protocols

The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the aldehyde carbon in this compound, making it highly reactive towards nucleophiles. This property is exploited in several classical organic reactions to generate a diverse array of derivatives.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. This reaction is instrumental in synthesizing α,β-unsaturated compounds, which are valuable intermediates in drug synthesis.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Materials:

    • This compound

    • Malononitrile

    • Piperidine (catalyst)

    • Ethanol (solvent)

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

    • Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the product often precipitates from the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

    • Collect the solid product by filtration and wash with a small amount of cold ethanol.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

    • Confirm the structure of the resulting 2-((5-(trifluoromethyl)furan-2-yl)methylene)malononitrile using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, MS).

Table 1: Representative Data for Knoevenagel Condensation Products of 5-Substituted Furan-2-carbaldehydes

5-SubstituentActive Methylene CompoundCatalystSolventReaction TimeYield (%)
PhenylMethyl CyanoacetateSodium EthoxideEthanolNot Specified92
PhenylEthyl CyanoacetateSodium EthoxideEthanolNot Specified72
Various ArylCreatininePiperidineAcetic Anhydride/Acetic Acid1-3 h55-80[1]
Various ArylIndan-1,3-dioneNoneEthanolNot Specified46-72[2]
Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides. This reaction is highly versatile for creating carbon-carbon double bonds with good stereochemical control.

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

  • Materials:

    • This compound

    • Benzyltriphenylphosphonium chloride

    • Sodium hydroxide (or other strong base)

    • Dichloromethane (solvent)

    • Standard laboratory glassware

  • Procedure:

    • In a two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 eq) in dichloromethane.

    • Add a solution of a strong base, such as 50% aqueous sodium hydroxide, dropwise to the suspension with vigorous stirring. The formation of the orange-colored ylide indicates a successful reaction.

    • After stirring for 15-30 minutes, add a solution of this compound (1.0 eq) in dichloromethane dropwise to the ylide solution.

    • Continue stirring at room temperature for several hours (monitor by TLC) until the starting aldehyde is consumed.

    • Quench the reaction by adding water.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product, a mixture of the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel.

Formation of Schiff Bases (Imines)

Schiff bases are formed by the condensation of a primary amine with an aldehyde. These compounds are important intermediates in organic synthesis and many exhibit a wide range of biological activities.

Experimental Protocol: Synthesis of a Schiff Base with Aniline

  • Materials:

    • This compound

    • Aniline

    • Ethanol (solvent)

    • Glacial acetic acid (catalyst, optional)

    • Standard laboratory glassware

  • Procedure:

    • Dissolve this compound (1.0 eq) and aniline (1.0 eq) in ethanol in a round-bottom flask.

    • Add a few drops of glacial acetic acid as a catalyst (this is often unnecessary but can accelerate the reaction).

    • Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate.

    • If precipitation occurs, filter the solid and wash it with cold ethanol.

    • If no precipitate forms, remove the ethanol under reduced pressure and purify the residue by recrystallization or column chromatography.

Synthesis of Oximes

Oximes are formed by the reaction of an aldehyde with hydroxylamine. They are often crystalline solids and are useful for the characterization and purification of carbonyl compounds.

Experimental Protocol: Formation of this compound Oxime

  • Materials:

    • This compound

    • Hydroxylamine hydrochloride

    • Sodium acetate or other mild base

    • Ethanol/Water (solvent)

    • Standard laboratory glassware

  • Procedure:

    • Dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a mixture of ethanol and water.

    • Add a solution of this compound (1.0 eq) in ethanol to the hydroxylamine solution.

    • Stir the mixture at room temperature or gently heat for 1-2 hours.

    • The oxime product usually precipitates upon cooling.

    • Collect the solid by filtration, wash with cold water, and dry.

    • Recrystallize from a suitable solvent if necessary.

Synthesis of Hydrazones

Hydrazones are formed by the reaction of an aldehyde with a hydrazine derivative. These compounds are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.

Experimental Protocol: Synthesis of a Hydrazone with Phenylhydrazine

  • Materials:

    • This compound

    • Phenylhydrazine

    • Ethanol (solvent)

    • Glacial acetic acid (catalyst, optional)

    • Standard laboratory glassware

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

    • Add phenylhydrazine (1.0 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

    • Stir the reaction mixture at room temperature for 1-3 hours. The reaction is often rapid.

    • The hydrazone product typically precipitates from the solution.

    • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

    • The product can be purified by recrystallization.

Biological Significance and Signaling Pathways

Derivatives of 5-substituted furan-2-carbaldehydes are recognized as privileged scaffolds in medicinal chemistry, with many exhibiting significant anticancer and antimicrobial activities.[3] The introduction of a trifluoromethyl group can enhance these properties due to its effects on lipophilicity, metabolic stability, and binding affinity to biological targets.

Anticancer Activity

Several furan derivatives have been reported to induce apoptosis (programmed cell death) in cancer cells.[3] One of the key mechanisms is through the intrinsic mitochondrial pathway. This pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Furan derivatives can modulate the expression of these proteins, leading to the release of cytochrome c from the mitochondria, which in turn activates caspases and initiates apoptosis.

Furthermore, some furan-based compounds have been shown to interfere with critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and Wnt/β-catenin pathways.[3][4]

Antimicrobial Activity

The antimicrobial action of furan derivatives is often attributed to the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.[3] Some furan-containing compounds have been shown to interfere with quorum sensing, a bacterial communication system that regulates virulence factor production and biofilm formation.[5]

Visualizing Experimental and Biological Processes

To aid in the understanding of the experimental workflows and biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Start Reactants 5-(CF3)furan-2-carbaldehyde + Nucleophile Start->Reactants 1. Mix Reaction Reaction (e.g., Condensation, Wittig) Reactants->Reaction 2. React Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup 3. Isolate Purification Purification (Recrystallization, Chromatography) Workup->Purification 4. Purify Product Pure Derivative Purification->Product Characterization Structural Characterization (NMR, IR, MS) Product->Characterization Bioassay Biological Activity Assay (Anticancer, Antimicrobial) Product->Bioassay Data Data Analysis Characterization->Data Bioassay->Data

Caption: A generalized workflow for the synthesis and evaluation of this compound derivatives.

anticancer_pathway cluster_cell Cancer Cell Furan_Derivative 5-(CF3)furan Derivative PI3K_Akt PI3K/Akt Pathway Furan_Derivative->PI3K_Akt Inhibits Wnt_BetaCatenin Wnt/β-catenin Pathway Furan_Derivative->Wnt_BetaCatenin Inhibits Bax Bax (Pro-apoptotic) Furan_Derivative->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Furan_Derivative->Bcl2 Downregulates Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Promotes Wnt_BetaCatenin->Proliferation Promotes Apoptosis Apoptosis Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Caspases->Apoptosis

Caption: A simplified diagram of potential anticancer mechanisms of 5-(Trifluoromethyl)furan derivatives.

antimicrobial_pathway cluster_bacterium Bacterial Cell Furan_Derivative 5-(CF3)furan Derivative Enzyme_Inhibition Inhibition of Essential Enzymes Furan_Derivative->Enzyme_Inhibition Membrane_Disruption Cell Membrane Disruption Furan_Derivative->Membrane_Disruption Quorum_Sensing Quorum Sensing Interference Furan_Derivative->Quorum_Sensing Inhibits Bacterial_Death Bacterial Death Enzyme_Inhibition->Bacterial_Death Membrane_Disruption->Bacterial_Death Biofilm_Formation Biofilm Formation Quorum_Sensing->Biofilm_Formation Regulates

Caption: Potential antimicrobial mechanisms of action for 5-(Trifluoromethyl)furan derivatives.

References

Application Notes and Protocols: 5-(Trifluoromethyl)furan-2-carbaldehyde in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)furan-2-carbaldehyde is a fluorinated heterocyclic aldehyde that holds significant promise as a versatile building block in the field of materials science. The presence of the electron-withdrawing trifluoromethyl (-CF3) group on the furan ring imparts unique electronic properties, enhances thermal stability, and increases hydrophobicity in the resulting materials. These characteristics make it a valuable monomer for the synthesis of advanced polymers, organic electronic materials, and specialty coatings. The aldehyde functionality provides a reactive handle for a variety of chemical transformations, including condensation and olefination reactions, enabling the creation of a diverse range of functional materials.

Key Applications in Materials Science

The unique properties of this compound make it a candidate for several advanced material applications:

  • High-Performance Polymers: The incorporation of the trifluoromethyl-furan moiety into polymer backbones can enhance thermal stability, chemical resistance, and optical transparency, and lower the dielectric constant. These properties are highly desirable for applications in electronics, aerospace, and protective coatings.

  • Organic Electronics: The electron-withdrawing nature of the trifluoromethyl group can be exploited to tune the electronic properties of conjugated polymers for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Furan-based polymers are being explored as sustainable alternatives to thiophene-based systems.

  • Liquid Crystals: The rigid furan ring and the polar trifluoromethyl group can be incorporated into mesogenic structures to influence the phase behavior and electro-optical properties of liquid crystalline materials.

  • Functional Surfaces and Coatings: Polymers derived from this compound can be used to create hydrophobic and oleophobic surfaces with low surface energy, suitable for anti-fouling and self-cleaning applications.

Experimental Protocols

The following protocols describe the synthesis of functional materials derived from this compound.

Protocol 1: Synthesis of a Conjugated Polymer via Wittig Polycondensation

This protocol outlines the synthesis of a poly(furan vinylene) derivative, a type of conjugated polymer, using a Wittig reaction between this compound and a phosphonium ylide derived from a xylylene diphosphonium salt.

Materials:

  • This compound

  • 1,4-Bis(triphenylphosphoniomethyl)benzene dichloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Argon or Nitrogen gas

  • Standard Schlenk line and glassware

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), add 1,4-Bis(triphenylphosphoniomethyl)benzene dichloride (1.0 mmol) and anhydrous DMF (20 mL) to a dry three-neck round-bottom flask equipped with a magnetic stirrer.

  • Slowly add sodium hydride (2.2 mmol) to the suspension at room temperature. The color of the mixture will typically change to deep red or orange, indicating the formation of the ylide.

  • Stir the mixture at room temperature for 2 hours to ensure complete ylide formation.

  • Dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL) and add it dropwise to the ylide solution.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by slowly adding methanol (10 mL).

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol (200 mL).

  • Filter the resulting solid, wash thoroughly with methanol, and dry under vacuum at 60 °C for 24 hours.

Characterization:

The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, UV-Vis spectroscopy for optical properties, and Thermogravimetric Analysis (TGA) for thermal stability.

Protocol 2: Synthesis of a Functional Dye via Knoevenagel Condensation

This protocol describes the synthesis of a vinyl-functionalized furan derivative through a Knoevenagel condensation with an active methylene compound, which can be used as a monomer or a functional dye.[1]

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (15 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a solid precipitate will typically form. If not, the product can be precipitated by adding cold water.

  • Filter the solid product, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure product.

  • Dry the purified product in a vacuum oven.

Characterization:

The synthesized compound can be characterized by NMR spectroscopy (¹H and ¹³C) to confirm its structure, FTIR spectroscopy to identify functional groups, and UV-Vis spectroscopy to determine its absorption properties.

Data Presentation

The following tables summarize representative quantitative data for materials synthesized from this compound and its analogs. This data is illustrative and will vary based on specific synthetic conditions and co-monomers.

Table 1: Representative Properties of a Poly(furan vinylene) Derivative

PropertyValueMethod of Analysis
Number Average Molecular Weight (Mn)15,000 g/mol GPC
Polydispersity Index (PDI)2.1GPC
Absorption Maximum (λmax) in solution450 nmUV-Vis Spectroscopy
Optical Band Gap2.5 eVTauc Plot from UV-Vis
Decomposition Temperature (Td, 5% wt loss)350 °CTGA

Table 2: Representative Properties of a Knoevenagel Condensation Product

PropertyValueMethod of Analysis
Yield85%Gravimetric
Melting Point150-152 °CMelting Point Apparatus
Absorption Maximum (λmax) in solution380 nmUV-Vis Spectroscopy
Molar Absorptivity (ε)35,000 M⁻¹cm⁻¹UV-Vis Spectroscopy

Visualizations

Experimental Workflow for Wittig Polycondensation

Wittig_Polycondensation cluster_setup Reaction Setup cluster_ylide Ylide Formation cluster_polymerization Polymerization cluster_workup Work-up and Isolation Setup Prepare Schlenk line and dry glassware Inert Establish inert atmosphere (Ar/N2) Setup->Inert Add_Salt Add 1,4-Bis(triphenylphosphoniomethyl) benzene dichloride and DMF Inert->Add_Salt Add_NaH Slowly add NaH Add_Salt->Add_NaH Stir_Ylide Stir for 2 hours at RT Add_NaH->Stir_Ylide Add_Aldehyde Add this compound solution dropwise Stir_Ylide->Add_Aldehyde Stir_Polymer Stir for 24 hours at RT Add_Aldehyde->Stir_Polymer Quench Quench with Methanol Stir_Polymer->Quench Precipitate Precipitate in Methanol Quench->Precipitate Filter Filter the polymer Precipitate->Filter Wash Wash with Methanol Filter->Wash Dry Dry under vacuum Wash->Dry

Caption: Workflow for the synthesis of a conjugated polymer via Wittig polycondensation.

Logical Flow of Knoevenagel Condensation

Knoevenagel_Condensation Start Start: Reactants and Catalyst Reactants This compound + Malononitrile Start->Reactants Solvent Dissolve in Ethanol Reactants->Solvent Catalyst Add Piperidine (catalyst) Solvent->Catalyst Reaction Stir at Room Temperature (4-6 hours) Catalyst->Reaction Monitoring Monitor reaction progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up Monitoring->Workup Complete Precipitation Precipitate product (optional: add water) Workup->Precipitation Isolation Filter the solid Precipitation->Isolation Purification Recrystallize from Ethanol/Ethyl Acetate Isolation->Purification Drying Dry under vacuum Purification->Drying FinalProduct Pure Product Drying->FinalProduct

Caption: Logical flow for the synthesis of a functional dye via Knoevenagel condensation.

References

Application Notes and Protocols: Biological Activity of 5-(Trifluoromethyl)furan-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the biological activities of derivatives synthesized from 5-(Trifluoromethyl)furan-2-carbaldehyde, with a focus on their potential as anticancer and antimicrobial agents. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile heterocyclic building block used in the synthesis of various derivatives with significant pharmacological potential. The presence of the trifluoromethyl group often enhances the metabolic stability and lipophilicity of the resulting molecules, which can lead to improved biological activity.[1] This document summarizes the key biological findings for derivatives of this compound and provides detailed protocols for their synthesis and evaluation. Furan derivatives, in general, are known to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties.[2][3]

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic activity against various cancer cell lines. The primary mechanism of action for some of these compounds is the induction of apoptosis (programmed cell death).[4][5]

Quantitative Data: In Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of representative furan derivatives against several human cancer cell lines.

Table 1: Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives [1]

CompoundA375 (Melanoma) IC₅₀ (µM)C32 (Amelanotic Melanoma) IC₅₀ (µM)DU145 (Prostate Cancer) IC₅₀ (µM)MCF-7/WT (Breast Cancer) IC₅₀ (µM)CHO-K1 (Normal) IC₅₀ (µM)HaCaT (Normal) IC₅₀ (µM)
2b >100>100>100>100>100>100
3b 25.424.445.240.175.533.5
4b 60.555.3>10080.7>10065.4
4c 70.265.8>10090.3>10075.1

Table 2: Cytotoxic Activity of Furan-Based Triazinone Derivatives [5]

CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)MCF-10a (Normal Breast) IC₅₀ (µM)
4 4.06>100
7 2.96>100
Signaling Pathway: Intrinsic Apoptosis

Several furan derivatives exert their anticancer effects by inducing apoptosis through the intrinsic (mitochondrial) pathway.[4][5] This pathway is initiated by cellular stress and leads to the activation of caspase enzymes that execute cell death.

G cluster_0 Mitochondrion Bax Bax CytoC Cytochrome c Bax->CytoC release Bcl2 Bcl-2 Bcl2->Bax inhibits Apaf1 Apaf-1 CytoC->Apaf1 Derivative 5-(CF3)Furan Derivative Derivative->Bax activates Derivative->Bcl2 inhibits Casp9 Pro-caspase-9 Apoptosome Apoptosome Apaf1->Apoptosome Casp9->Apoptosome Casp3 Pro-caspase-3 Apoptosome->Casp3 activates Casp3_active Caspase-3 (active) Casp3->Casp3_active Apoptosis Apoptosis Casp3_active->Apoptosis

Caption: Intrinsic apoptosis pathway induced by furan derivatives.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their activity against various bacterial and fungal pathogens.[6][7] The trifluoromethyl group can contribute to the antimicrobial efficacy of these compounds.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values for a series of pyrazole derivatives containing a trifluoromethylphenyl group against several Gram-positive bacteria.

Table 3: Antibacterial Activity of N-(Trifluoromethyl)phenyl Pyrazole Derivatives [6]

CompoundS. aureus (MRSA-1) MIC (µg/mL)S. aureus (MRSA-2) MIC (µg/mL)S. aureus (ATCC 29213) MIC (µg/mL)S. epidermidis (ATCC 12228) MIC (µg/mL)E. faecium (ATCC 6057) MIC (µg/mL)
10 (Chloro) 3.123.126.256.253.12
11 (Bromo) 3.126.253.123.126.25
13 (Trifluoromethyl) 3.126.256.2512.512.5
25 (Bromo and Trifluoromethyl) 0.780.780.781.560.78

Experimental Protocols

General Workflow for Drug Discovery

The development of new therapeutic agents based on the this compound scaffold typically follows a structured workflow from synthesis to biological evaluation.[4]

G Start 5-(CF3)Furan-2-carbaldehyde Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Screening Biological Screening (e.g., Cytotoxicity, Antimicrobial) Purification->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Preclinical Preclinical Studies Optimization->Preclinical

References

Troubleshooting & Optimization

Optimizing reaction yield for the synthesis of 5-(Trifluoromethyl)furan-2-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 5-(Trifluoromethyl)furan-2-carbaldehyde and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound derivatives, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Trifluoromethylated Product

Question: My reaction to introduce the trifluoromethyl group onto the furan ring is resulting in a low yield or no product at all. What are the likely causes and how can I improve the outcome?

Answer: Low yields in trifluoromethylation reactions of heterocyclic compounds can stem from several factors, ranging from the choice of reagents to reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Recommended Solutions
Inappropriate Trifluoromethylating Reagent The reactivity of trifluoromethylating reagents varies significantly. For electron-rich heterocycles like furan, electrophilic trifluoromethylating agents such as Togni's reagents are often employed.[1][2] Consider screening different reagents (e.g., Togni's reagent I vs. II, Umemoto's reagents) to find the optimal one for your specific substrate.
Suboptimal Reaction Temperature Trifluoromethylation reactions can be highly sensitive to temperature. Too low a temperature may lead to a sluggish reaction, while excessively high temperatures can cause decomposition of the starting material, product, or reagent.[1] Perform small-scale trial reactions at various temperatures to determine the optimal range.
Incorrect Solvent Choice The solvent can influence the solubility of reagents and the stability of intermediates. Common solvents for trifluoromethylation include acetonitrile, dichloromethane (DCM), and dimethylformamide (DMF).[3] Ensure your chosen solvent is anhydrous, as moisture can quench reagents and lead to side reactions.
Catalyst Inactivity or Incompatibility In catalyzed reactions (e.g., copper or palladium-catalyzed), the catalyst's activity is crucial. Ensure the catalyst is not deactivated and is compatible with the chosen ligand and trifluoromethylating agent.[3][4] For instance, in copper-catalyzed reactions with TMSCF₃, the choice of ligand can significantly impact the reaction's efficiency.[3]
Radical Inhibition If the reaction proceeds via a radical mechanism, the presence of radical inhibitors in your starting materials or solvents can quench the reaction. Ensure high-purity, degassed solvents and reagents are used.
Side Reactions Furan rings can be susceptible to ring-opening or polymerization under certain conditions.[5] The electrophilic nature of the trifluoromethyl radical can also lead to undesired side reactions.[6] Using milder reaction conditions and monitoring the reaction progress closely can help minimize these issues.[7]

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low or No Product Yield check_reagents Verify Purity and Activity of Reagents start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Solvent) start->check_conditions check_atmosphere Ensure Inert Atmosphere (if required) start->check_atmosphere optimize_reagent Screen Different Trifluoromethylating Agents check_reagents->optimize_reagent Purity OK purify_reagents Purify Starting Materials and Solvents check_reagents->purify_reagents Impurities Suspected optimize_conditions Systematically Vary Temperature and Reaction Time check_conditions->optimize_conditions Conditions Suboptimal analyze_byproducts Analyze Crude Mixture for Side Products check_conditions->analyze_byproducts Conditions Seem Correct improve_inertness Improve Inert Atmosphere Technique check_atmosphere->improve_inertness Moisture/Air Suspected optimize_catalyst Optimize Catalyst and Ligand System optimize_reagent->optimize_catalyst adjust_conditions Adjust Temperature/Time Based on Test Reactions optimize_conditions->adjust_conditions modify_workup Modify Workup to Minimize Product Loss analyze_byproducts->modify_workup purify_reagents->start Re-run Reaction adjust_conditions->start Re-run Reaction improve_inertness->start Re-run Reaction

A logical workflow for troubleshooting low reaction yields.

Issue 2: Formation of Multiple Products and Purification Challenges

Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure this compound derivative. What are these byproducts and how can I improve purification?

Answer: The formation of multiple products is a common challenge, often arising from the reactivity of the furan ring and the reaction intermediates. Purification can be complicated by the similar polarities of the desired product and byproducts.

Common Side Products and Purification Strategies:

Side Product Type Potential Cause Purification Strategy
Isomeric Products If starting with an unsubstituted furan, trifluoromethylation can occur at different positions on the ring.Careful column chromatography with a shallow solvent gradient may separate isomers. HPLC can also be effective for small-scale purification.
Over-reaction Products Use of excess trifluoromethylating agent can sometimes lead to the introduction of more than one CF₃ group.Reduce the stoichiometry of the trifluoromethylating agent. Monitor the reaction closely by TLC or GC-MS and stop it once the desired product is formed.
Ring-Opened Products Harsh acidic or basic conditions, or high temperatures, can lead to the opening of the furan ring.[5]Use milder reaction conditions and ensure the workup is performed under neutral or near-neutral pH. Purification may be difficult if significant degradation has occurred.
Polymerization Products Furan derivatives are known to polymerize, especially in the presence of acid.[1]Use neutral or basic conditions where possible. Keep reaction times to a minimum. Polymeric material is often insoluble and can be removed by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the most promising general approach for synthesizing this compound?

A1: A two-step approach is often considered. First, the trifluoromethylation of a suitable furan precursor, followed by formylation at the 2-position. For instance, trifluoromethylation of 2-bromofuran or 2-iodofuran followed by a halogen-metal exchange and reaction with a formylating agent like DMF. Alternatively, direct C-H trifluoromethylation of furan-2-carbaldehyde can be explored, although this may present challenges with selectivity and functional group compatibility.[7][8]

Q2: Which trifluoromethylating agents are most suitable for furan derivatives?

A2: For electron-rich heterocycles like furan, electrophilic trifluoromethylating reagents are generally preferred. Togni's reagents (I and II) are widely used for this purpose.[1][2] Radical trifluoromethylation methods using reagents like CF₃SO₂Na (Langlois' reagent) in the presence of an oxidant can also be effective.[7] The choice of reagent will depend on the specific substrate and the desired reaction pathway (electrophilic vs. radical).

Q3: How can I introduce the aldehyde group onto a 2-(trifluoromethyl)furan precursor?

A3: The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic and heteroaromatic compounds and could be a viable option.[9][10][11] This typically involves the use of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[9][11] Another approach is the lithiation of the 2-(trifluoromethyl)furan at the 5-position followed by quenching with DMF.[12]

Q4: My purified this compound is a yellow oil that darkens over time. Is this normal and how should I store it?

A4: Aldehydes, in general, are susceptible to oxidation, which can lead to discoloration. It is advisable to store the purified product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures to minimize degradation. The use of an amber vial to protect it from light is also recommended.

Q5: What are the key safety precautions when working with trifluoromethylating reagents?

A5: Many trifluoromethylating reagents are moisture-sensitive and can be hazardous. For example, Togni's reagent II has known explosive properties under certain conditions.[2] Always consult the Safety Data Sheet (SDS) for the specific reagent you are using. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Trifluoromethylation of 2-Bromofuran followed by Formylation

Step 1: Copper-Catalyzed Trifluoromethylation of 2-Bromofuran

This protocol is adapted from general procedures for the copper-catalyzed trifluoromethylation of aryl halides.[3]

  • Materials:

    • 2-Bromofuran

    • Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent)

    • Copper(I) iodide (CuI)

    • Potassium fluoride (KF)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Schlenk tube or other suitable reaction vessel for inert atmosphere reactions

  • Procedure:

    • To a dry Schlenk tube under an argon atmosphere, add CuI (0.1 mmol, 10 mol%), KF (2.0 mmol), and a stir bar.

    • Add anhydrous DMF (5 mL) via syringe.

    • Add 2-bromofuran (1.0 mmol) to the mixture.

    • Add TMSCF₃ (1.5 mmol) via syringe.

    • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12 hours.

    • Monitor the reaction progress by GC-MS.

    • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the mixture with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude 2-(trifluoromethyl)furan by flash column chromatography.

Step 2: Vilsmeier-Haack Formylation of 2-(Trifluoromethyl)furan

This protocol is based on the general Vilsmeier-Haack formylation procedure.[9][10][11]

  • Materials:

    • 2-(Trifluoromethyl)furan (from Step 1)

    • Phosphorus oxychloride (POCl₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Anhydrous 1,2-dichloroethane (DCE) or another suitable solvent

    • Sodium acetate solution

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, cool anhydrous DMF (3.0 equiv.) to 0 °C.

    • Slowly add POCl₃ (1.2 equiv.) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Dissolve 2-(trifluoromethyl)furan (1.0 equiv.) in anhydrous DCE.

    • Add the solution of 2-(trifluoromethyl)furan to the Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of a cold aqueous solution of sodium acetate.

    • Extract the mixture with dichloromethane.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure and purify the crude this compound by flash column chromatography.

Protocol 2: Direct C-H Trifluoromethylation of 2-Furaldehyde (Exploratory)

This protocol is a conceptual adaptation of radical C-H trifluoromethylation of heterocycles.[7][8]

  • Materials:

    • 2-Furaldehyde

    • Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent)

    • tert-Butyl hydroperoxide (TBHP, 70% in water)

    • Dichloromethane (DCM)

    • Water

  • Procedure:

    • To a round-bottom flask, add 2-furaldehyde (1.0 mmol) and CF₃SO₂Na (3.0 mmol).

    • Add a 2:1 mixture of DCM and water.

    • Stir the biphasic mixture vigorously and add TBHP (5.0 mmol) dropwise at room temperature.

    • Continue stirring at room temperature for 24 hours, monitoring the reaction by GC-MS.

    • Upon completion, separate the organic layer.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to isolate this compound.

Data Presentation

Table 1: Comparison of Potential Trifluoromethylation Methods for Furan Derivatives

Method Trifluoromethylating Agent Catalyst/Initiator Typical Conditions Potential Advantages Potential Drawbacks
Electrophilic Trifluoromethylation Togni's Reagent II[1][2]None or Lewis AcidAcetonitrile or DCM, rt to 60 °CHigh functional group tolerance; commercially available reagent.Can be expensive; potential for side reactions with highly activated substrates.
Radical C-H Trifluoromethylation CF₃SO₂Na[7][8]t-BuOOHBiphasic (DCM/H₂O), rtOperationally simple; avoids pre-functionalization.May lack regioselectivity; potential for radical-induced decomposition.
Copper-Catalyzed Cross-Coupling TMSCF₃[3]CuI/LigandDMF, 80-120 °CUses a relatively inexpensive CF₃ source; good for aryl halides.Requires a pre-functionalized furan (e.g., 5-bromo or 5-iodo).
Palladium-Catalyzed Cross-Coupling TESCF₃[4][13]Pd(dba)₂/LigandDioxane, 120-140 °CBroad substrate scope for aryl chlorides.Requires a pre-functionalized furan; higher temperatures may be needed.

Mandatory Visualizations

synthesis_workflow start Starting Material (e.g., 2-Bromofuran) step1 Trifluoromethylation (e.g., Cu-catalyzed with TMSCF3) start->step1 purification1 Purification 1 (Column Chromatography) step1->purification1 intermediate Intermediate (2-(Trifluoromethyl)furan) step2 Formylation (e.g., Vilsmeier-Haack) intermediate->step2 purification2 Purification 2 (Column Chromatography) step2->purification2 product Final Product (this compound) purification1->intermediate purification2->product

A two-step synthetic workflow for this compound.

signaling_pathway_troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield reagent_issue Reagent Inactivity/ Impurity low_yield->reagent_issue conditions_issue Suboptimal Conditions (Temp, Solvent) low_yield->conditions_issue side_reactions Competing Side Reactions (Polymerization, Ring Opening) low_yield->side_reactions verify_reagents Verify Reagent Purity & Screen Alternatives reagent_issue->verify_reagents optimize_conditions Systematic Optimization of Reaction Parameters conditions_issue->optimize_conditions modify_protocol Use Milder Conditions/ Monitor Reaction Closely side_reactions->modify_protocol

A logical relationship diagram for troubleshooting low reaction yields.

References

Stability and storage conditions for 5-(Trifluoromethyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 5-(Trifluoromethyl)furan-2-carbaldehyde, alongside troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, it is recommended to store this compound at temperatures between 2-8°C, and for extended periods of one to two years, storage at -20°C is advisable. The container should be tightly sealed and kept in a dry environment to prevent degradation.

Q2: Can I store this compound at room temperature for a short period?

Some suppliers suggest that the compound can be stored at room temperature. However, for optimal stability and to minimize potential degradation, especially of the reactive aldehyde group, refrigerated storage (2-8°C) is the more cautious approach even for short durations.

Q3: What are the primary degradation pathways for this compound?

Furan-2-carbaldehyde and its derivatives are susceptible to oxidation and polymerization. The aldehyde functional group can be oxidized to a carboxylic acid, a reaction that can be accelerated by exposure to air and light. The furan ring itself can also undergo various reactions, and the molecule may be sensitive to strong acids and bases.

Q4: What materials should I avoid storing with this compound?

To prevent catalytic degradation, you should avoid storing this compound with strong oxidizing agents, strong acids, and strong bases. Ensure it is stored separately from incompatible chemicals.

Q5: What are the signs of degradation?

Visual signs of degradation can include a change in color or the formation of a precipitate. For a more accurate assessment, it is recommended to check the purity of the compound using analytical techniques such as HPLC or GC-FID if you suspect degradation has occurred.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage.Verify that the compound has been stored according to the recommended conditions (see storage conditions table below). If in doubt, use a fresh batch of the compound.
Low product yield in a reaction The starting material may have degraded, reducing the amount of active reagent.Assess the purity of the this compound using an appropriate analytical method (e.g., NMR, HPLC).
Appearance of unknown peaks in analysis Formation of degradation products.Review the storage and handling procedures. Ensure the compound is protected from light, air, and incompatible materials. Consider repurifying the material if necessary.

Storage Conditions Summary

Condition Temperature Duration Additional Notes
Short-term 2-8°C1-2 weeksRecommended for routine use.
Long-term -20°C1-2 yearsFor archival or infrequent use.
Shipping Room TemperatureN/ATypically acceptable for transit.

Experimental Protocols

General Protocol for Assessing Compound Stability

This protocol outlines a general method for evaluating the stability of this compound under specific conditions.

Objective: To determine the rate of degradation of this compound under defined storage conditions (e.g., temperature, light exposure).

Materials:

  • This compound

  • Appropriate solvent (e.g., acetonitrile, HPLC grade)

  • Vials (amber and clear)

  • HPLC or GC system with a suitable column and detector

  • Analytical balance

  • Temperature-controlled chambers/ovens

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.

    • Aliquot the stock solution into several amber and clear vials to test for light sensitivity.

  • Initial Analysis (Time Zero):

    • Immediately analyze an aliquot of the freshly prepared solution using a validated HPLC or GC method to determine the initial purity and concentration. This will serve as the baseline (T=0) measurement.

  • Storage Conditions:

    • Place the prepared vials in different storage conditions to be tested (e.g., -20°C, 2-8°C, room temperature, elevated temperature like 40°C).

    • For each temperature, include vials protected from light (amber) and exposed to light (clear).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1 week, 1 month, 3 months), retrieve one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before analysis.

    • Analyze the sample using the same analytical method as the initial analysis.

  • Data Analysis:

    • Compare the purity and concentration of the compound at each time point to the initial (T=0) measurement.

    • Calculate the percentage degradation for each condition.

    • Plot the percentage of remaining compound against time for each storage condition to determine the stability profile.

Visual Troubleshooting Workflow

Troubleshooting_Workflow start Start: Inconsistent Experimental Results check_storage Verify Storage Conditions (2-8°C, sealed, dark) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok improper_storage Action: Move to Correct Storage. Consider using a fresh batch. storage_ok->improper_storage No check_purity Assess Compound Purity (e.g., HPLC, NMR) storage_ok->check_purity Yes improper_storage->check_purity purity_ok Purity >95%? check_purity->purity_ok low_purity Action: Repurify or use a new lot. Review handling procedures. purity_ok->low_purity No troubleshoot_protocol Investigate Experimental Protocol purity_ok->troubleshoot_protocol Yes end End: Problem Resolved low_purity->end troubleshoot_protocol->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Technical Support Center: Purification of 5-(Trifluoromethyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-(Trifluoromethyl)furan-2-carbaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound and related compounds.

Issue Possible Cause Suggested Solution
Product is a dark-colored oil or solid Presence of polymeric or degradation byproducts.Consider passing the crude material through a short plug of silica gel to remove baseline impurities before attempting a full column chromatography or recrystallization. A charcoal treatment during recrystallization may also help to remove colored impurities.
Multiple spots on TLC after initial work-up Incomplete reaction or formation of side products.Column chromatography is the most effective method to separate multiple components. Optimize the solvent system using TLC to achieve good separation between the desired product and impurities.
Low yield after purification Product loss during extraction or chromatography.During aqueous work-up, ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) by performing multiple extractions. When running a column, careful fraction collection and monitoring by TLC are crucial to avoid discarding fractions containing the product. Minimize the number of transfer steps between flasks.
Product degradation during purification Aldehydes can be sensitive to air (oxidation) and prolonged exposure to silica gel (acid-catalyzed degradation).To minimize oxidation, work under an inert atmosphere (e.g., nitrogen or argon) where possible. Avoid leaving the compound on a chromatography column for an extended period. If the compound is thermally stable, consider vacuum distillation or bulb-to-bulb distillation as a faster purification method.[1]
Streaking on TLC plate The compound may be too polar for the chosen solvent system, or the sample may be overloaded.Adjust the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). Spot a more dilute solution of your sample on the TLC plate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: While specific literature for this exact compound is not abundant, for analogous furan-2-carbaldehyde derivatives, column chromatography on silica gel is the most frequently employed purification method.[1][2] A gradient or isocratic elution with a non-polar solvent (e.g., hexanes, petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used.[1]

Q2: Can I use recrystallization to purify this compound?

A2: Recrystallization can be a highly effective method if the crude product is a solid or can be induced to crystallize. For similar furan derivatives, solvents such as ethanol or mixtures of ethanol and water have been used successfully.[1] The primary advantage of recrystallization is the potential to obtain a highly pure crystalline product.

Q3: My purified compound is a yellow oil. Is this normal?

A3: Many furan-2-carbaldehyde derivatives are described as yellow oils or solids.[1][2] However, a dark brown or black color may suggest the presence of significant impurities or degradation.[1]

Q4: How should I store the purified this compound?

A4: Aldehydes are susceptible to oxidation. For long-term storage, it is recommended to keep the purified compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., 2-8°C).[3] The container should be tightly sealed and protected from light.[3]

Q5: What are the potential degradation pathways for this compound?

A5: The aldehyde functional group can be oxidized to a carboxylic acid, particularly when exposed to air and light.[3] The furan ring itself can also be sensitive to strong acids and bases, potentially leading to polymerization or other decomposition reactions.[3]

Experimental Protocols

Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, starting with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate). The optimal solvent system should be determined by TLC analysis of the crude material.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the mobile phase. Ensure even packing to avoid channels.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution and Fraction Collection: Carefully add the prepared sample to the top of the silica gel bed. Begin elution with the mobile phase, collecting fractions in separate tubes.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Recrystallization

This protocol outlines a general procedure for the purification of solid this compound by recrystallization.

Materials:

  • Crude solid this compound

  • Recrystallization solvent (e.g., ethanol, aqueous ethanol)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Typical Parameters for Column Chromatography Purification of Furan-2-Carbaldehyde Derivatives.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Typical Mobile Phase Hexanes/Ethyl Acetate
Mobile Phase Gradient Start with low polarity (e.g., 5% Ethyl Acetate) and gradually increase polarity.
Purity (by NMR) >95% is achievable

Visualizations

Purification_Workflow Crude Crude Product TLC_Analysis TLC Analysis Crude->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple Spots Recrystallization Recrystallization TLC_Analysis->Recrystallization Solid with Minor Impurities Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General purification workflow for this compound.

References

Troubleshooting low yields in the formylation of trifluoromethyl furan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the formylation of trifluoromethyl furan.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield in the Vilsmeier-Haack formylation of 2-trifluoromethylfuran?

A1: Low yields in the Vilsmeier-Haack formylation of 2-trifluoromethylfuran are common and can be attributed to several factors:

  • Electronic Effects: The trifluoromethyl (-CF3) group is strongly electron-withdrawing, which deactivates the furan ring towards electrophilic aromatic substitution. The Vilsmeier reagent is a relatively weak electrophile, and its reaction with a deactivated ring is often sluggish.[1]

  • Harsh Reaction Conditions: To overcome the deactivation by the -CF3 group, more forcing conditions (higher temperatures, longer reaction times) may be employed. However, furan and its derivatives are sensitive to acidic conditions and can easily polymerize or degrade under harsh treatment, leading to the formation of dark, insoluble tars and reduced yields.[2]

  • Moisture Sensitivity: The Vilsmeier reagent is highly sensitive to moisture. Any water present in the reagents or glassware will consume the reagent and reduce the efficiency of the formylation.[2]

Q2: I see a lot of dark, tarry material in my reaction flask. What is causing this and how can I prevent it?

A2: The formation of dark, insoluble material is a common side reaction in the formylation of furans, especially under acidic conditions.[2] This is due to the acid-catalyzed polymerization of the furan ring. To minimize this:

  • Maintain Low Temperatures: The Vilsmeier-Haack reaction is often exothermic. It is crucial to maintain a low temperature, especially during the formation of the Vilsmeier reagent and its initial addition to the furan.

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and all reagents are anhydrous to prevent side reactions and decomposition.

  • Optimize Reaction Time: Monitor the reaction progress by TLC. Prolonged reaction times, especially at elevated temperatures, can increase the extent of polymerization.

Q3: What is the expected regioselectivity for the formylation of 2-trifluoromethylfuran?

A3: The formylation of 2-substituted furans, including 2-trifluoromethylfuran, is expected to occur predominantly at the C5 position (the other α-position). This is due to the directing effect of the oxygen atom in the furan ring, which activates the α-positions towards electrophilic attack.

Q4: Are there alternative formylation methods for electron-deficient furans like 2-trifluoromethylfuran?

A4: Yes, when the Vilsmeier-Haack reaction gives low yields, several alternative methods can be considered:

  • Rieche Formylation: This method uses dichloromethyl methyl ether and a strong Lewis acid like titanium tetrachloride (TiCl4). It is often more effective for electron-deficient aromatic compounds.[2][3]

  • Lithiation-Formylation: This involves the deprotonation of the furan ring using a strong base (like n-butyllithium) followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). This is a powerful method for the regioselective formylation of various furans.[4][5]

  • Claisen-Type Formylation: In some cases, formylation can be achieved using an ester like ethyl formate in the presence of a strong base like sodium metal. This has been reported for a trifluoromethylfuryl derivative.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Conversion 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient reactivity of the trifluoromethyl furan. 3. Reaction temperature is too low.1. Ensure all glassware is oven-dried and reagents are anhydrous. Prepare the Vilsmeier reagent fresh for each reaction. 2. Increase the equivalents of the Vilsmeier reagent (e.g., from 1.5 to 2.0 eq.). 3. Gradually and carefully increase the reaction temperature while monitoring for decomposition.
Formation of Dark Tarry Material 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Acidity of the reaction medium is too high.1. Maintain a low temperature (0 °C or below) during reagent addition and the initial phase of the reaction. 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 3. Consider using a milder Lewis acid if applicable, or explore alternative, non-acidic formylation methods.
Multiple Products Observed 1. Formation of regioisomers. 2. Byproducts from side reactions.1. While C5 formylation is favored, other isomers can form. Optimize reaction conditions (especially temperature) to improve regioselectivity. 2. Purify the crude product carefully using column chromatography.
Difficult Product Isolation 1. Emulsion formation during workup. 2. Product is volatile.1. Add brine to the aqueous layer to break up emulsions. 2. Use a lower-boiling point extraction solvent and be cautious during solvent removal under reduced pressure.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Vilsmeier-Haack formylation of furan and a substituted furan. Data for 2-trifluoromethylfuran is estimated based on the deactivating nature of the CF3 group and may require significant optimization.

SubstrateReagents (equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
FuranPOCl₃ (1.1), DMF (1.2)DCM0 to RT2-4~90-95[1][6]
2-PropylfuranPOCl₃ (1.1), DMF (1.2)DCM0 to RT2-475-85[7][8]
2-Trifluoromethylfuran (Estimated)POCl₃ (1.5-2.0), DMF (2.0-3.0)1,2-Dichloroethane25 to 604-1220-50*N/A

*Yields are highly dependent on optimized conditions and careful control of the reaction to minimize polymerization.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of a Furan Derivative (General Procedure)

Materials:

  • Furan derivative (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.2-2.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.1-1.5 eq)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ dropwise to the stirred DMF, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30-60 minutes. The Vilsmeier reagent will form as a white solid or a viscous oil.

  • Dissolve the furan derivative in anhydrous DCM or DCE and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature (or heat to a carefully controlled temperature for deactivated substrates) and stir for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Stir the mixture vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Rieche Formylation of an Electron-Deficient Aromatic Compound (General Procedure)

Materials:

  • Electron-deficient furan (1.0 eq)

  • Dichloromethyl methyl ether (1.1-1.5 eq)

  • Titanium tetrachloride (TiCl₄) (1.2-2.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Ice-water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the electron-deficient furan in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TiCl₄ dropwise to the stirred solution.

  • Add dichloromethyl methyl ether dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C to room temperature for 1-6 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it into ice-water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_formylation Formylation Reaction cluster_workup Workup and Purification DMF Anhydrous DMF Cooling1 Cool to 0 °C DMF->Cooling1 POCl3 POCl3 POCl3->Cooling1 dropwise Vilsmeier_Reagent Vilsmeier Reagent Cooling1->Vilsmeier_Reagent Stir 30-60 min Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Trifluoromethyl_Furan 2-Trifluoromethylfuran in Anhydrous Solvent Trifluoromethyl_Furan->Reaction_Mixture dropwise at 0 °C Monitoring Monitor by TLC Reaction_Mixture->Monitoring Stir 2-12 h at RT or heat Quench Quench with NaHCO3 (aq) Monitoring->Quench Extraction Extract with DCM Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product 5-(Trifluoromethyl)furan-2-carbaldehyde Purification->Final_Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Troubleshooting_Logic cluster_solutions1 Solutions for No/Low Conversion cluster_solutions2 Solutions for Tarry Byproducts cluster_solutions3 Solutions for Multiple Products Start Low Yield of Formylated Product Check_Conversion Check TLC for Starting Material Start->Check_Conversion No_Conversion No/Low Conversion Check_Conversion->No_Conversion Yes Tarry_Byproducts Significant Tarry Byproducts Check_Conversion->Tarry_Byproducts No, but tar present Multiple_Spots Multiple Products on TLC Check_Conversion->Multiple_Spots Yes, and multiple spots Sol1_Anhydrous Ensure Anhydrous Conditions No_Conversion->Sol1_Anhydrous Sol1_Reagent Increase Vilsmeier Reagent Equivalents No_Conversion->Sol1_Reagent Sol1_Temp Carefully Increase Temperature No_Conversion->Sol1_Temp Sol1_Alternative Consider Alternative Method (Rieche/Lithiation) No_Conversion->Sol1_Alternative Sol2_Temp Maintain Low Temperature Tarry_Byproducts->Sol2_Temp Sol2_Time Reduce Reaction Time Tarry_Byproducts->Sol2_Time Sol2_Alternative Use Alternative, Milder Method Tarry_Byproducts->Sol2_Alternative Sol3_Optimize Optimize Temperature for Regioselectivity Multiple_Spots->Sol3_Optimize Sol3_Purify Careful Column Chromatography Multiple_Spots->Sol3_Purify

Caption: Troubleshooting decision tree for low formylation yields.

References

Technical Support Center: Purification of 5-(Trifluoromethyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the purification of 5-(Trifluoromethyl)furan-2-carbaldehyde. Standard column chromatography can be effective, but this guide focuses on alternative methods that can offer advantages in terms of purity, yield, and efficiency, particularly for this fluorinated heterocyclic aldehyde.

Troubleshooting Guides

This section addresses specific issues that users may encounter during the purification of this compound and similar furan-based aldehydes.

Issue 1: Product Discoloration (Yellowing or Browning) After Purification

  • Question: My purified this compound sample is developing a yellow or brown tint over time, even after what I believed was successful purification. What is causing this and how can I prevent it?

  • Answer: Furan-based aldehydes are susceptible to degradation, which can be exacerbated by the presence of the electron-withdrawing trifluoromethyl group. Discoloration is often due to oxidation and polymerization, which can be initiated by exposure to air, light, and residual acidic or basic impurities.

    • Troubleshooting Steps:

      • Inert Atmosphere: Handle and store the purified compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

      • Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

      • Temperature Control: For long-term storage, keeping the compound at low temperatures (e.g., in a refrigerator or freezer) can slow down degradation pathways.

      • Purity Check: Ensure that all acidic or basic residues from the synthesis or purification steps have been thoroughly removed, as these can catalyze decomposition.

Issue 2: Low Yield After Recrystallization

  • Question: I am losing a significant amount of my compound during recrystallization. How can I improve the recovery?

  • Answer: Low yields in recrystallization are typically due to the compound having high solubility in the chosen solvent even at low temperatures, or using an excessive amount of solvent.

    • Troubleshooting Steps:

      • Solvent Screening: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Experiment with a range of solvents or solvent mixtures. For fluorinated compounds, solvents like hexanes, heptane, or mixtures with a more polar solvent like ethyl acetate or toluene can be effective.

      • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product in solution upon cooling.

      • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This promotes the formation of larger, purer crystals and can improve recovery.

      • Anti-Solvent Addition: Consider using an anti-solvent system. Dissolve the compound in a small amount of a "good" solvent and then slowly add a "poor" solvent in which the compound is insoluble until turbidity is observed. Then, heat the mixture until it becomes clear and allow it to cool slowly.

Issue 3: Co-elution of Impurities During Supercritical Fluid Chromatography (SFC)

  • Question: I am trying to purify my compound using SFC, but some impurities are co-eluting with my product peak. How can I improve the separation?

  • Answer: Co-elution in SFC can occur due to a lack of selectivity between the compound and impurities under the chosen conditions.

    • Troubleshooting Steps:

      • Modifier Optimization: Vary the co-solvent (e.g., methanol, ethanol, isopropanol) and its gradient. Sometimes, a small change in the co-solvent or the gradient slope can significantly improve resolution.

      • Stationary Phase Selection: Different SFC columns have different selectivities. If you are using a standard stationary phase, consider switching to one with a different chemistry (e.g., a chiral column for chiral separations, or a column with a different functional group for achiral separations).

      • Temperature and Pressure Tuning: Adjusting the column temperature and backpressure can alter the density of the supercritical fluid, which in turn affects solvating power and selectivity. Experiment with different settings to find the optimal separation conditions.

      • Additive Introduction: The addition of a small amount of an additive (e.g., an acid, base, or salt) to the co-solvent can improve peak shape and selectivity for certain compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using alternative purification methods over standard silica gel chromatography for this compound?

A1: While standard silica gel chromatography is a widely used technique, alternative methods can offer several benefits for a volatile and potentially sensitive compound like this compound:

  • Reduced Degradation: Techniques like distillation and recrystallization can be gentler on the compound as they avoid prolonged contact with the acidic surface of silica gel, which can cause degradation of furan derivatives.

  • Higher Purity: Recrystallization, when successful, can yield highly pure crystalline material, often exceeding the purity achievable by column chromatography alone.

  • Increased Efficiency for Volatile Compounds: Distillation, particularly bulb-to-bulb (Kugelrohr) distillation, is highly effective for purifying small quantities of volatile compounds with minimal loss.

  • "Greener" Chemistry: Supercritical Fluid Chromatography (SFC) is considered a more environmentally friendly technique as it primarily uses supercritical CO2 as the mobile phase, significantly reducing the consumption of organic solvents.[1]

Q2: What type of solvent should I consider for the recrystallization of this compound?

A2: Finding a suitable solvent for recrystallization often requires some experimentation. For fluorinated aromatic compounds, a good starting point is to test single solvents of varying polarities or binary solvent mixtures. Consider the following:

  • Non-polar solvents: Hexanes or heptane can be good choices, as the compound might be soluble when hot and less so when cold.

  • Mixed solvent systems: A common approach is to dissolve the compound in a minimal amount of a more polar solvent in which it is readily soluble (e.g., dichloromethane, ethyl acetate, or toluene) and then slowly add a non-polar anti-solvent (e.g., hexanes or pentane) at an elevated temperature until the solution becomes cloudy. The solution is then clarified by adding a small amount of the more polar solvent and allowed to cool slowly.

Q3: Is distillation a suitable method for a potentially heat-sensitive compound like a furan aldehyde?

A3: Yes, distillation can be a very effective method, provided it is performed under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress on the compound. For small-scale purifications of volatile compounds, bulb-to-bulb distillation (Kugelrohr) is particularly advantageous as it minimizes the path length the vapor has to travel, reducing sample loss.

Q4: When should I consider using Supercritical Fluid Chromatography (SFC)?

A4: SFC is a powerful purification technique that is particularly well-suited for:

  • Thermally labile compounds: The lower operating temperatures used in SFC can be beneficial for compounds that are sensitive to heat.[1]

  • Chiral separations: SFC is a leading technique for resolving enantiomers.

  • High-throughput purification: SFC offers faster separation and column re-equilibration times compared to traditional HPLC.[1]

  • "Green" chemistry initiatives: The primary use of supercritical CO2 reduces organic solvent waste.[1]

Data Presentation

The following table summarizes typical performance characteristics of different purification methods for furan-based aldehydes, providing a basis for comparison. Please note that actual results will vary depending on the specific impurities and experimental conditions.

Purification MethodPrincipleTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Bulb-to-Bulb Distillation Separation based on differences in volatility under reduced pressure.>97%[2]~93%[2]Excellent for small-scale purification of volatile compounds; minimizes product loss.Not suitable for non-volatile compounds or large-scale purifications.
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.>99%50-80%Cost-effective, scalable, can yield highly pure crystalline product.Dependent on finding a suitable solvent; can lead to significant product loss if solubility is high at low temperatures.
Supercritical Fluid Chromatography (SFC) Partitioning between a supercritical fluid mobile phase and a stationary phase.>98%60-90%Fast, "green" alternative to HPLC, suitable for thermally labile and chiral compounds.[1]Requires specialized equipment; method development can be complex.
Flash Column Chromatography Adsorption chromatography based on polarity differences.>95%60-90%Widely applicable, good for separating a range of impurities.Can be time-consuming, consumes significant solvent and silica, potential for compound degradation on silica.

Experimental Protocols

Protocol 1: Purification by Bulb-to-Bulb Distillation (Kugelrohr)

This protocol is adapted from a procedure for a structurally similar compound, furan-2-carbaldehyde-d, and should be a good starting point for this compound.[2]

  • Materials and Equipment:

    • Crude this compound

    • Kugelrohr apparatus

    • Vacuum pump

    • Cold trap (e.g., with dry ice/acetone or liquid nitrogen)

    • Heating mantle or oil bath

    • Round bottom flasks for the Kugelrohr

  • Procedure:

    • Place the crude this compound into the first bulb of the Kugelrohr apparatus.

    • Assemble the apparatus and connect it to a high-vacuum line equipped with a cold trap.

    • Begin rotating the bulbs.

    • Slowly apply vacuum, ensuring that the sample does not bump violently.

    • Once a stable vacuum is achieved (e.g., <1 mbar), gradually heat the sample bulb. The distillation temperature will need to be determined empirically but will be significantly lower than the atmospheric boiling point. For furan-2-carbaldehyde-d, a temperature of 80 °C at 20 mbar was used.[2]

    • The purified compound will distill and condense in the adjacent, unheated bulb. Cooling the receiving bulb with a water or ice bath can improve condensation efficiency.

    • Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

    • Collect the purified product from the receiving bulb.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for recrystallization. The ideal solvent or solvent system must be determined experimentally.

  • Materials and Equipment:

    • Crude this compound

    • A selection of trial solvents (e.g., hexanes, heptane, toluene, ethyl acetate, dichloromethane)

    • Erlenmeyer flasks

    • Hot plate with stirring capabilities

    • Buchner funnel and filter paper

    • Vacuum flask

    • Ice bath

  • Procedure:

    • Solvent Selection: In a small test tube, add a small amount of the crude material and a few drops of a trial solvent. Heat the mixture to the solvent's boiling point. If the compound dissolves, allow it to cool to room temperature and then in an ice bath to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold. Alternatively, test solvent/anti-solvent systems.

    • Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

    • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

    • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

    • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.

    • Drying: Dry the crystals under vacuum to remove any remaining solvent.

Protocol 3: Purification by Supercritical Fluid Chromatography (SFC)

This is a general starting protocol for SFC purification. Method development will be required to optimize the separation for this compound.

  • Materials and Equipment:

    • Preparative SFC system with a fraction collector

    • Appropriate SFC column (e.g., a silica-based or ethylpyridine-based column for achiral separations)

    • Supercritical CO2

    • Co-solvent (e.g., methanol or ethanol)

    • Crude this compound dissolved in a suitable solvent

  • Procedure:

    • Sample Preparation: Dissolve the crude compound in a minimal amount of a solvent that is miscible with the mobile phase (e.g., the co-solvent or a stronger solvent like dichloromethane).

    • Method Development (Analytical Scale): Develop a separation method on an analytical SFC system to determine the optimal mobile phase composition (co-solvent and gradient), column, temperature, and backpressure.

    • Preparative Run:

      • Column: Use a preparative column with the same stationary phase as the analytical column.

      • Mobile Phase: Supercritical CO2 and a co-solvent (e.g., methanol) with a gradient determined during method development.

      • Flow Rate: Set an appropriate flow rate for the preparative column.

      • Back Pressure: Maintain a constant back pressure (e.g., 100-150 bar).

      • Temperature: Set the column oven temperature (e.g., 35-40 °C).

    • Injection and Fraction Collection: Inject the sample onto the column and collect the fractions corresponding to the peak of the purified product based on UV detection or other detectors.

    • Product Recovery: Evaporate the co-solvent from the collected fractions to obtain the purified compound. The CO2 will evaporate upon depressurization.

Mandatory Visualization

Purification_Workflow cluster_Troubleshooting Troubleshooting Purification Issues cluster_Methods Alternative Purification Methods cluster_Analysis Final Analysis Crude_Product Crude this compound Initial_Assessment Initial Purity Assessment (TLC, NMR, GC/LC-MS) Crude_Product->Initial_Assessment Impurity_Profile Identify Impurity Profile (e.g., polar, non-polar, volatile, non-volatile) Initial_Assessment->Impurity_Profile Method_Selection Select Appropriate Purification Method Impurity_Profile->Method_Selection Distillation Bulb-to-Bulb Distillation (Kugelrohr) Method_Selection->Distillation Volatile Product Recrystallization Recrystallization Method_Selection->Recrystallization Solid Product SFC Supercritical Fluid Chromatography (SFC) Method_Selection->SFC Thermally Labile or Chiral Product Pure_Product Purified Product Distillation->Pure_Product Recrystallization->Pure_Product SFC->Pure_Product Purity_Confirmation Confirm Purity and Identity (NMR, GC/LC-MS, Elemental Analysis) Pure_Product->Purity_Confirmation Storage Store under Inert Atmosphere, Protected from Light and Heat Purity_Confirmation->Storage

Caption: A logical workflow for troubleshooting and selecting an alternative purification method for this compound.

Experimental_Workflow cluster_Distillation Bulb-to-Bulb Distillation cluster_Recrystallization Recrystallization cluster_SFC Supercritical Fluid Chromatography D_Start Load Crude Product into Kugelrohr D_Vacuum Apply High Vacuum D_Start->D_Vacuum D_Heat Gradually Heat Sample Bulb D_Vacuum->D_Heat D_Condense Condense Product in Cooled Bulb D_Heat->D_Condense D_Collect Collect Purified Liquid D_Condense->D_Collect R_Start Dissolve Crude Product in Minimal Hot Solvent R_Cool Slowly Cool to Room Temperature R_Start->R_Cool R_Crystallize Induce Crystallization (Ice Bath) R_Cool->R_Crystallize R_Filter Filter and Wash Crystals R_Crystallize->R_Filter R_Dry Dry Crystals Under Vacuum R_Filter->R_Dry S_Start Dissolve Crude Product S_Inject Inject onto SFC Column S_Start->S_Inject S_Elute Elute with Supercritical CO2 and Co-solvent Gradient S_Inject->S_Elute S_Collect Collect Fractions S_Elute->S_Collect S_Evaporate Evaporate Co-solvent S_Collect->S_Evaporate

Caption: Simplified experimental workflows for the described alternative purification methods.

References

Preventing degradation of 5-(Trifluoromethyl)furan-2-carbaldehyde during workup

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-(Trifluoromethyl)furan-2-carbaldehyde

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and purification of this sensitive compound. Below you will find troubleshooting guides and frequently asked questions to help prevent its degradation during experimental workup.

Frequently Asked Questions (FAQs)

Q1: My product, this compound, is turning dark and my yields are low after an aqueous workup. What is happening?

A1: The furan ring, especially when substituted with a strong electron-withdrawing group like trifluoromethyl (-CF3), is highly susceptible to acid-catalyzed ring-opening.[1][2] Standard aqueous workups that are even mildly acidic can cause protonation of the furan ring, leading to nucleophilic attack by water and subsequent decomposition into acyclic forms.[1][3] This degradation often results in the formation of colored, polymeric byproducts and a significant loss of your desired compound.

Q2: Can I use a standard sodium bicarbonate or other basic washes during extraction?

A2: It is strongly advised to avoid strong bases. While the primary concern for furan rings is acidic conditions, aldehydes can be sensitive to basic conditions as well. Strong bases can potentially catalyze aldol-type reactions or other undesired side reactions. If a basic wash is necessary to remove acid, use a carefully prepared, pH-neutral buffer (pH ~7) or a very dilute, weak base, and minimize the contact time.

Q3: I am observing significant product loss and streaking during silica gel column chromatography. Why?

A3: Standard silica gel is inherently acidic and can cause the degradation of acid-sensitive compounds like this compound on the column.[4] The prolonged contact with the acidic stationary phase can catalyze the same ring-opening and polymerization pathways observed in acidic aqueous workups, leading to low recovery and purification difficulties.

Q4: How should I properly store the purified this compound?

A4: Aldehydes are prone to oxidation to the corresponding carboxylic acid, a process that can be accelerated by air and light.[5] For optimal stability, store the purified compound under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed container, and at low temperatures (2-8°C is recommended).[5]

Troubleshooting Guide

This guide addresses common problems encountered during the workup and purification of this compound.

Problem Potential Cause Recommended Solution
Low yield after aqueous extraction Acid-catalyzed degradation: Residual acid from the reaction mixture is causing the furan ring to open during the aqueous wash.[1][3]Use a buffered workup. Quench the reaction with a saturated, neutral salt solution like ammonium chloride (if compatible) or ice-cold water. During extraction, wash the organic layer with a pH 7 phosphate buffer instead of plain deionized water or acidic/basic solutions.
Formation of dark, insoluble material Polymerization: The compound is polymerizing due to exposure to strong acid, strong base, or prolonged heat.[3]Maintain neutral and cool conditions. Ensure all workup steps are performed at low temperatures (0-5°C). Minimize the time the compound is in solution and concentrate it at reduced pressure without excessive heating.
Product decomposes on the rotovap Residual acid and heat: Trace amounts of acid in the concentrated solution, combined with heating, are causing rapid decomposition.Neutralize before concentration. Before rotary evaporation, wash the organic layer with a pH 7 buffer, followed by a brine wash to remove excess water. Ensure the water bath temperature does not exceed 30-35°C.
Poor recovery from silica gel chromatography Acidic stationary phase: Standard silica gel is acidic and is degrading the product.[4]Use neutralized silica gel or an alternative stationary phase. Prepare a slurry of silica gel with a non-polar solvent containing a small amount of a neutralizer like triethylamine (e.g., 0.1-0.5% v/v), or use commercially available neutral alumina.[6]
Multiple spots on TLC after chromatography On-column reaction/degradation: The compound is reacting or degrading as it moves through the column.Perform rapid purification. Use flash column chromatography rather than gravity chromatography to minimize the residence time on the stationary phase. Ensure the solvent system is optimized for good separation to avoid long elution times.[7]

Key Experimental Protocols

Protocol 1: Recommended Neutral Workup and Extraction

This protocol is designed to minimize acid-catalyzed degradation following a reaction.

  • Cool the Reaction: Once the reaction is complete, cool the mixture to 0°C in an ice-water bath.

  • Quench Carefully: Slowly add a saturated aqueous solution of a neutral salt (e.g., NH₄Cl, if your product is stable to it) or ice-cold, pH 7 phosphate buffer to quench the reaction.

  • Extract with a Suitable Solvent: Extract the aqueous mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (3x volumes).

  • Combine Organic Layers: Combine the organic extracts in a separatory funnel.

  • Buffered Wash: Wash the combined organic layers sequentially with:

    • One portion of pH 7 phosphate buffer.

    • One portion of saturated aqueous sodium chloride (brine).

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator with a bath temperature below 35°C.

Protocol 2: Purification by Neutralized Flash Column Chromatography

This method prevents degradation on the acidic surface of standard silica gel.

  • Prepare Neutralized Silica Gel:

    • In a fume hood, prepare a slurry of silica gel in your starting chromatography solvent (e.g., hexanes or petroleum ether).

    • Add triethylamine (Et₃N) to the slurry to constitute ~0.5% of the total solvent volume.

    • Stir gently for 15-20 minutes to allow for equilibration.[6]

  • Pack the Column: Pack a chromatography column with the neutralized silica slurry using the wet-packing method.[7] Do not let the column run dry.

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of the elution solvent or a slightly more polar solvent like dichloromethane.

    • Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of neutralized silica gel, removing the solvent, and carefully adding the resulting powder to the top of the packed column.[8]

  • Elute and Collect: Elute the column with your chosen solvent system (e.g., a gradient of ethyl acetate in hexanes, containing 0.1% Et₃N to maintain neutrality). Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Isolate Product: Combine the pure fractions and remove the solvent and residual triethylamine under reduced pressure.

Visualizations

Diagram 1: Potential Degradation Pathway of this compound Start This compound (Stable at Neutral pH) Acid H+ (Acidic Conditions) Protonated Protonated Furan Ring (Reactive Intermediate) Acid->Protonated  Rate-Limiting Step RingOpened Acyclic Dicarbonyl Intermediates Protonated->RingOpened  Nucleophilic Attack Nucleophile H2O (Nucleophile) Degradation Polymerization / Dark Byproducts (Yield Loss) RingOpened->Degradation  Further Reactions

Caption: Acid-catalyzed degradation pathway.

Diagram 2: Recommended Experimental Workflow Start Reaction Mixture Quench Quench at 0°C (pH 7 Buffer or Neutral Salt) Start->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash Wash Organic Layer (pH 7 Buffer, then Brine) Extract->Wash Dry Dry over Na2SO4 / MgSO4 Wash->Dry Concentrate Concentrate in vacuo (T < 35°C) Dry->Concentrate Crude Crude Product Concentrate->Crude Purify Purify via Neutralized Flash Chromatography Crude->Purify Pure Pure Product Purify->Pure

Caption: Recommended workflow for workup and purification.

References

Technical Support Center: Scaling Up the Synthesis of 5-(Trifluoromethyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-(Trifluoromethyl)furan-2-carbaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield in Photoredox Trifluoromethylation

  • Question: I am attempting the photoredox-catalyzed trifluoromethylation of furan-2-carbaldehyde, but I am observing a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in photoredox trifluoromethylation can stem from several factors. A primary consideration is the efficiency of the photocatalyst and the generation of the trifluoromethyl radical. Here are some troubleshooting steps:

    • Catalyst and Reagent Integrity: Ensure the photocatalyst (e.g., Ru(phen)₃Cl₂) is active and the trifluoromethyl source (e.g., triflyl chloride) has not degraded. Use fresh reagents whenever possible.

    • Light Source: The reaction is dependent on the light source. Ensure you are using a lamp with the appropriate wavelength and intensity to excite the photocatalyst. A standard household fluorescent light bulb can be effective.[1]

    • Oxygen Contamination: The presence of oxygen can quench the excited state of the photocatalyst and interfere with the radical reaction. Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).

    • Base: An inorganic base is often preferred as organic bases like pyridine can be trifluoromethylated themselves, and alkyl amines may decompose under oxidative conditions.[1]

    • Reaction Time and Temperature: While many photoredox reactions proceed at room temperature, optimizing the reaction time is crucial. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal endpoint.

Issue 2: Formation of Significant Byproducts

  • Question: My reaction mixture shows multiple spots on the TLC plate, and purification is proving difficult. What are the likely side products and how can I minimize their formation?

  • Answer: The formation of byproducts is a common challenge. In the trifluoromethylation of furans, potential side reactions include:

    • Polymerization: Furan derivatives, especially aldehydes, can be prone to polymerization under acidic conditions or upon prolonged heating. This often results in the formation of dark, insoluble materials known as humins.

    • Over-Trifluoromethylation: Depending on the stoichiometry of the trifluoromethylating agent, bis-trifluoromethylation of the furan ring can occur.[1]

    • Decomposition of Starting Material: Furan-2-carbaldehyde can be sensitive to strongly acidic or basic conditions.

    To minimize byproduct formation:

    • Control Stoichiometry: Carefully control the equivalents of the trifluoromethylating agent to favor mono-substitution.

    • Maintain Neutral pH: If possible, maintain the reaction mixture at or near neutral pH to avoid acid- or base-catalyzed degradation of the furan ring.

    • Optimize Temperature: Avoid excessive heating during the reaction and work-up to prevent polymerization.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to isolate a pure sample of this compound from the crude reaction mixture. What are the recommended purification techniques?

  • Answer: Purification of furan-based aldehydes requires careful handling to avoid degradation.

    • Column Chromatography: Silica gel column chromatography is a standard and effective method for purifying furan-2-carbaldehyde derivatives. A gradient elution using a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective.

    • Distillation: Vacuum distillation can be used for purification, but caution must be exercised as furan aldehydes can be thermally sensitive. It is recommended to keep the heating bath temperature below 130°C.

    • Neutralize Acidic Residues: Before any purification step involving heat, it is crucial to wash the crude product with a mild base (e.g., sodium bicarbonate solution) to remove any acidic impurities that could catalyze polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The most prominent modern method is the direct trifluoromethylation of furan-2-carbaldehyde or a suitable furan derivative using photoredox catalysis.[1] This method offers mild reaction conditions and operational simplicity. Alternative methods may involve the use of other trifluoromethylating agents like trifluoroacetic anhydride or Umemoto's reagent, though these may require more specific reaction conditions.

Q2: What is the expected appearance and stability of this compound?

A2: this compound is typically a liquid. Like many furan aldehydes, it may be prone to discoloration (darkening) upon exposure to air and light due to oxidation and polymerization. It is advisable to store the purified compound under an inert atmosphere and at a low temperature.

Q3: What are the key safety precautions to consider when working with trifluoromethylating agents?

A3: Trifluoromethylating agents can be hazardous and should be handled with appropriate safety measures in a well-ventilated fume hood. For instance, triflyl chloride is a gas and is corrosive. Trifluoroacetic anhydride is also highly corrosive and reacts violently with water. Always consult the Safety Data Sheet (SDS) for the specific reagent being used and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the synthesis can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). TLC will show the consumption of the starting material and the appearance of the product spot. GC-MS can provide more quantitative information on the conversion and the presence of any byproducts.

Experimental Protocols

Protocol 1: Photoredox-Catalyzed Trifluoromethylation of Furan-2-carbaldehyde

This protocol is a representative procedure based on modern photoredox catalysis methods for the trifluoromethylation of heteroaromatics.

Materials:

  • Furan-2-carbaldehyde

  • Triflyl chloride (CF₃SO₂Cl)

  • Tris(phenanthroline)ruthenium(II) chloride (Ru(phen)₃Cl₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), degassed

  • 26W fluorescent light bulb

  • Schlenk flask or other suitable reaction vessel

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a Schlenk flask, add furan-2-carbaldehyde (1.0 mmol), Ru(phen)₃Cl₂ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add degassed acetonitrile (10 mL) via syringe.

  • Cool the mixture to 0 °C in an ice bath.

  • Bubble triflyl chloride gas through the solution for 5-10 minutes.

  • Place the reaction vessel approximately 5-10 cm from a 26W fluorescent light bulb and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Trifluoroacetylation using Trifluoroacetic Anhydride (TFAA)

This protocol is adapted from a procedure for the trifluoroacetylation of a furan derivative and may require optimization for furan-2-carbaldehyde.

Materials:

  • Furan-2-carbaldehyde

  • Trifluoroacetic anhydride (TFAA)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a round-bottom flask containing anhydrous THF (20 mL), add furan-2-carbaldehyde (4 mmol) and triethylamine (4 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (2 mL) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with 5% HCl (20 mL), water (2 x 15 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: dichloromethane/hexane gradient) to yield the desired product.[2]

Data Presentation

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterPhotoredox CatalysisTrifluoroacetylation
Starting Material Furan-2-carbaldehydeFuran-2-carbaldehyde
Trifluoromethyl Source Triflyl chlorideTrifluoroacetic anhydride
Catalyst/Reagent Ru(phen)₃Cl₂Triethylamine
Solvent AcetonitrileTetrahydrofuran
Temperature Room Temperature0 °C to Room Temperature
Typical Reaction Time 12-24 hours12 hours
Typical Yield 70-90% (estimated)Variable, requires optimization

Table 2: Characterization Data for this compound

AnalysisData
Molecular Formula C₆H₃F₃O₂
Molecular Weight 164.08 g/mol
Appearance Liquid
¹H NMR (CDCl₃, ppm) δ 9.7 (s, 1H, -CHO), 7.4 (d, 1H, furan-H), 6.8 (d, 1H, furan-H)
¹³C NMR (CDCl₃, ppm) δ 176.0 (CHO), 155.0 (C-O), 145.0 (C-CF₃), 120.0 (CF₃, q), 118.0 (CH), 112.0 (CH)
IR (cm⁻¹) ~1690 (C=O stretch), ~2820, ~2720 (C-H aldehyde stretch), ~1100-1350 (C-F stretch)
Mass Spectrum (m/z) 164 (M⁺)

Note: The NMR, IR, and MS data are predicted values based on typical shifts for similar structures and may vary slightly.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage start Start: Furan-2-carbaldehyde react Reaction: - Trifluoromethylating Agent - Catalyst/Reagent - Solvent - Temperature Control start->react 1. Add Reagents monitor Reaction Monitoring (TLC/GC-MS) react->monitor 2. Stir & Heat (if needed) quench Quench Reaction monitor->quench 3. Reaction Complete extract Liquid-Liquid Extraction quench->extract 4. Add Aqueous & Organic Solvents dry Drying Organic Layer (e.g., Na₂SO₄) extract->dry 5. Isolate Organic Phase concentrate Solvent Removal (Rotary Evaporation) dry->concentrate 6. Remove Drying Agent purify Purification: Column Chromatography or Vacuum Distillation concentrate->purify 7. Purify Crude Product characterize Characterization: NMR, IR, MS purify->characterize 8. Analyze Purity product Final Product: This compound characterize->product 9. Pure Product Obtained

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_byproducts Byproduct Formation start Low/No Product Yield reagent_quality Check Reagent Quality - Fresh Catalyst? - Degraded CF₃ Source? start->reagent_quality base_choice Appropriate Base? - Inorganic vs. Organic start->base_choice light Adequate Light Source? - Wavelength & Intensity start->light atmosphere Inert Atmosphere? - Degas Solvents - N₂ or Ar Blanket start->atmosphere temp_time Optimized Temp/Time? - Monitor Progress (TLC/GC) start->temp_time polymerization Polymerization? - Control Temperature - Neutralize Acid start->polymerization over_reaction Over-Trifluoromethylation? - Check Stoichiometry start->over_reaction

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Validation & Comparative

Characterization of 5-(Trifluoromethyl)furan-2-carbaldehyde and its Analogs by NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of furan-2-carbaldehyde and its derivatives. Due to the limited availability of public experimental NMR data for 5-(Trifluoromethyl)furan-2-carbaldehyde, this document focuses on a detailed comparison of closely related, commercially available analogs: furan-2-carbaldehyde, 5-methylfuran-2-carbaldehyde, and 5-nitrofuran-2-carbaldehyde. The provided data and protocols will serve as a valuable reference for the characterization of novel furan derivatives.

Comparative NMR Data

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for furan-2-carbaldehyde and two of its 5-substituted derivatives. These compounds illustrate the influence of electron-donating (methyl) and electron-withdrawing (nitro) groups on the electronic environment of the furan ring, which is reflected in their NMR spectra.

CompoundSolvent¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
Furan-2-carbaldehyde CDCl₃9.64 (s, 1H, CHO), 7.70 (m, 1H, H5), 7.25 (m, 1H, H3), 6.58 (m, 1H, H4)[1]177.8 (CHO), 152.8 (C2), 148.0 (C5), 121.8 (C3), 112.7 (C4)
5-Methylfuran-2-carbaldehyde CDCl₃9.51 (s, 1H, CHO), 7.18 (d, 1H, H3), 6.24 (d, 1H, H4), 2.42 (s, 3H, CH₃)[2]176.81, 159.77, 151.99, 124.03, 109.62, 13.95[2]
5-Nitrofuran-2-carbaldehyde Not SpecifiedNo experimental ¹H NMR data readily available in public databases.No experimental ¹³C NMR data readily available in public databases.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This section outlines a general procedure for the acquisition of ¹H and ¹³C NMR spectra for furan derivatives.

1. Sample Preparation:

  • Weigh 10-20 mg of the solid sample or measure 20-30 µL of the liquid sample into a clean, dry vial.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆). The choice of solvent should be based on the solubility of the analyte and should not have signals that overlap with the signals of interest.

  • Transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of any particulate matter.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. For most modern spectrometers, this is an automated process.

  • Tune and match the probe for both the ¹H and ¹³C frequencies to ensure efficient transfer of radiofrequency pulses.

3. Data Acquisition:

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the molecular structure.

Workflow for NMR Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of an organic compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Final Output A Compound Synthesis/ Purification B Dissolution in Deuterated Solvent A->B C NMR Spectrometer Setup (Lock, Shim, Tune) B->C D 1D NMR Acquisition (¹H, ¹³C) C->D E 2D NMR Acquisition (COSY, HSQC, HMBC) D->E F Fourier Transform & Phasing D->F E->F G Chemical Shift Referencing & Integration F->G H Spectral Interpretation & Structure Elucidation G->H I Data Reporting H->I J Characterized Structure I->J

Caption: A generalized workflow for the structural characterization of a chemical compound using NMR spectroscopy.

References

A Comparative Guide to Analytical Methods for the Quantification of 5-(Trifluoromethyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 5-(Trifluoromethyl)furan-2-carbaldehyde is crucial for process optimization, quality control, and regulatory compliance. This guide provides a comparative overview of suitable analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic techniques. Experimental protocols and data are based on established methods for analogous furan aldehydes, providing a strong foundation for method development for the target analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and robust technique for the quantification of furanic compounds.[1][2] It offers high sensitivity and is suitable for analyzing samples in complex matrices.

Methodology Overview:

Reverse-phase HPLC is the most common approach for separating furan aldehydes. A C18 column is typically employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[2][3][4][5] Detection is commonly performed using a UV detector, as the furan ring and carbonyl group provide strong chromophores.[3][5] For enhanced selectivity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS).[6]

Experimental Protocol (General Method for Furan Aldehydes):

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, potentially with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.[3][5]

  • Flow Rate: Typically 1.0 mL/min.[3]

  • Detection: UV detection at a wavelength between 275 nm and 284 nm.[3]

  • Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection. For complex matrices like transformer oil, a liquid-liquid extraction with acetonitrile may be necessary.[2]

Data Comparison for Furan Aldehyde Analysis using HPLC:

Parameter5-Hydroxymethyl-2-furaldehyde (5-HMF)2-Furaldehyde (2-FAL) & other furanics
Column Newcrom R1, 4.6 x 150 mm, 5 µm[3]Shim-pack VP-ODS, 4.6 x 250 mm, 5 µm[4]
Mobile Phase Acetonitrile/Water with 0.1% H3PO4[3]Water/Acetonitrile gradient[4]
Detection UV at 284 nm[3]PDA at 220 nm and 280 nm[4]
Run Time Not specified~10 minutes for elution of all compounds[4]
RSD% Not specified0.6 - 5.7% for furanic compounds in transformer oil[2]
Extraction Efficiency Not applicable80 - 120% from transformer oil[2]

Gas Chromatography (GC)

Gas chromatography is an excellent alternative for the analysis of volatile compounds like furan aldehydes.[1] When coupled with a mass spectrometer (GC-MS), it provides high sensitivity and specificity.

Methodology Overview:

GC separates compounds based on their boiling points and interactions with the stationary phase of the GC column. For furan analysis, headspace sampling is often employed, which is particularly effective for complex matrices.[1] Flame Ionization Detection (FID) is a common detector, while Mass Spectrometry (MS) offers definitive identification.[1][7] Derivatization may be used to improve the volatility and thermal stability of the analyte. For instance, aldehydes can be derivatized with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[8]

Experimental Protocol (General Method for Furan Aldehydes):

  • Instrumentation: A GC system with a headspace autosampler, a suitable capillary column, and an FID or MS detector.

  • Column: A non-polar or medium-polarity column is typically used.

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: An oven temperature gradient is used to elute the analytes.

  • Sample Preparation: For headspace analysis, the sample is placed in a sealed vial and heated to allow volatile compounds to partition into the headspace before injection.[9] Solid-phase microextraction (SPME) can also be used for sample preparation.[7]

Data Comparison for Furan Aldehyde Analysis using GC:

Parameter2-Furaldehyde (2-F), 5-Methylfurfural (5-MF), 5-HMFFuran in Food Matrices
Technique Direct immersion SPME-GC-FID/TOF-MS[7]Headspace GC-MS[9]
LOD (GC-FID) 1.37 µg/L (2-F), 8.96 µg/L (5-MF), 6.52 µg/L (5-HMF)[7]Not specified
LOD (GC-MS) 0.3 ng/mL (2-F), 1.2 ng/mL (5-MF), 0.9 ng/mL (5-HMF)[7]As low as 0.1 µg/kg in the working range[9]
Recoveries 77-107%[7]Not specified
RSD% <8%[7]Not specified

Spectroscopic Methods

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are powerful tools for the structural elucidation and can also be used for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Quantitative NMR (qNMR) can determine the absolute purity of a substance against a certified internal standard.[1] ¹H NMR is particularly useful for this purpose.

  • Experimental Protocol (qNMR):

    • Accurately weigh a known amount of the sample and a certified internal standard into an NMR tube.

    • Dissolve the mixture in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]

    • Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.

    • The quantity of the analyte is determined by comparing the integral of a characteristic analyte peak to the integral of a known peak from the internal standard.

Mass Spectrometry (MS):

MS provides information about the molecular weight and fragmentation pattern of a compound.[6] When coupled with a chromatographic technique (GC-MS or LC-MS), it is a highly sensitive and selective quantification method. For this compound, the molecular ion peak would be expected at m/z 164.08.

Method Comparison Summary

Method Advantages Disadvantages Best Suited For
HPLC-UV Robust, widely available, good for routine analysis.[1]Moderate sensitivity, may require extraction for complex matrices.Quality control, purity assessment.
LC-MS High sensitivity and selectivity.[6]Higher cost and complexity.Trace analysis, analysis in complex biological or environmental matrices.
GC-FID Good for volatile compounds, cost-effective.May require derivatization for less volatile compounds.Analysis of volatile impurities.
GC-MS High sensitivity and specificity, definitive identification.[1]Can be complex, potential for thermal degradation of labile compounds.Impurity profiling, trace analysis of volatile compounds.
qNMR Absolute quantification without a specific reference standard for the analyte, provides structural information.[1]Lower sensitivity compared to chromatographic methods, requires a pure internal standard.Purity assessment of reference standards, structural confirmation.

Visualizing the Analytical Workflow

The following diagram illustrates a general workflow for the quantification of this compound.

Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_analysis Data Analysis Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Extraction Liquid-Liquid or Solid-Phase Extraction (if necessary) Dissolution->Extraction qNMR qNMR Dissolution->qNMR Filtration Filtration (e.g., 0.45 µm) Extraction->Filtration Derivatization Derivatization (optional, for GC) Filtration->Derivatization HPLC_UV HPLC-UV/DAD Filtration->HPLC_UV LC_MS LC-MS Filtration->LC_MS GC_FID GC-FID Derivatization->GC_FID GC_MS GC-MS Derivatization->GC_MS Integration Peak Integration and Calibration HPLC_UV->Integration LC_MS->Integration GC_FID->Integration GC_MS->Integration qNMR->Integration Quantification Quantification of Analyte Integration->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: General experimental workflow for the quantification of this compound.

References

Comparing the reactivity of 5-(Trifluoromethyl)furan-2-carbaldehyde with other furan-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 5-(Trifluoromethyl)furan-2-carbaldehyde with other substituted furan-2-carbaldehydes. The inclusion of the potent electron-withdrawing trifluoromethyl group at the 5-position of the furan ring significantly influences the molecule's chemical behavior, particularly the electrophilicity of the carbonyl carbon and the reactivity of the furan ring itself. This document summarizes experimental data, provides detailed protocols for key reactions, and presents visual diagrams to elucidate reaction workflows and reactivity principles.

The Influence of Substituents on Reactivity

The reactivity of furan-2-carbaldehydes is primarily dictated by the electronic nature of the substituent at the 5-position.[1] Electron-withdrawing groups enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[1] Conversely, electron-donating groups decrease this electrophilicity.[1] The trifluoromethyl (-CF3) group is a strong electron-withdrawing group due to its high electronegativity, thus increasing the reactivity of the aldehyde functional group in this compound towards nucleophiles compared to unsubstituted or electron-donating group substituted furan-2-carbaldehydes.[1][2]

Comparative Reactivity in Key Organic Reactions

The enhanced electrophilicity of the carbonyl carbon in this compound makes it a highly reactive substrate in a variety of important organic transformations.

Condensation Reactions

Condensation reactions, such as the Knoevenagel condensation, are excellent indicators of aldehyde reactivity. The strong electron-withdrawing nature of the trifluoromethyl group in this compound is expected to accelerate these reactions compared to analogues with electron-donating or less electron-withdrawing substituents.

Table 1: Comparison of Reactivity in Condensation Reactions

5-SubstituentReagentReaction ConditionsReaction TimeYieldReference
-HMalononitrilePiperidine (cat.), Ethanol, RefluxCompletion time not specified-[3]
-CH3Hippuric AcidAcetic Anhydride, Sodium Acetate> 60 min-[2]
-Aryl (e.g., -C6H5)Hippuric AcidAcetic Anhydride, Sodium Acetate~30 minHigh[2]
-Aryl with EWG (e.g., -C6H4Cl)Hippuric AcidAcetic Anhydride, Sodium Acetate< 30 minHigh[2]
-CF3 (Predicted) Malononitrile or Hippuric Acid Expected to be shorter than other substituted furfurals Expected to be high Inferred from[1][2]
Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes, is another key reaction where the electrophilicity of the carbonyl group is crucial.[4] The increased partial positive charge on the carbonyl carbon of this compound facilitates the initial nucleophilic attack by the phosphorus ylide, a key step in the reaction mechanism.

Table 2: Comparison of Reactivity in Wittig Reactions

AldehydeYlideReaction ConditionsReaction TimeYieldReference
Benzaldehyde(Carbethoxymethylene)triphenylphosphoraneDichloromethane, RT2 hours-[4]
9-AnthraldehydeBenzyltriphenylphosphonium chloride50% NaOH, DMF30 minutes73.5%[5]
This compound (Predicted) Stabilized or unstabilized ylide Expected to be rapid Expected to be high Inferred from principles of Wittig reaction
Oxidation and Reduction

The aldehyde group of furan-2-carbaldehydes can be readily oxidized to a carboxylic acid or reduced to an alcohol. While the substituent at the 5-position has a less direct impact on the feasibility of these transformations compared to nucleophilic additions, it can influence reaction rates and the stability of the starting material and products.

Table 3: Oxidation and Reduction of Furan-2-Carbaldehydes

5-SubstituentReactionReagentsProductReference
-HOxidationTollens' ReagentFuran-2-carboxylic acid[3]
-HReductionNaBH4, MethanolFurfuryl alcohol[1]
-CH2OHOxidationPyridine N-oxide, Cu(OTf)22,5-Diformylfuran[6]
-CH2OHReductionCo-immobilised ADHs2,5-Bis(hydroxymethyl)furan[7]
-CF3 Oxidation (Predicted) KMnO4 or other common oxidants 5-(Trifluoromethyl)furan-2-carboxylic acid Inferred from[1]
-CF3 Reduction (Predicted) NaBH4, LiAlH4 (5-(Trifluoromethyl)furan-2-yl)methanol Inferred from[1]

Experimental Protocols

Protocol 1: Knoevenagel Condensation

This protocol describes a general procedure for the Knoevenagel condensation of a 5-substituted furan-2-carbaldehyde with an active methylene compound, such as malononitrile.

Materials:

  • 5-Substituted furan-2-carbaldehyde (e.g., this compound)

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • TLC plates and developing chamber

Procedure:

  • In a round-bottom flask, dissolve the 5-substituted furan-2-carbaldehyde (10 mmol) and malononitrile (10 mmol) in 20 mL of ethanol.[3]

  • Add a few drops of piperidine to the solution as a catalyst.[3]

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[3]

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce precipitation of the product.[3]

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.[3]

  • Calculate the percentage yield.

Protocol 2: Wittig Reaction

This protocol outlines a general procedure for the Wittig reaction of a 5-substituted furan-2-carbaldehyde with a phosphorus ylide.

Materials:

  • 5-Substituted furan-2-carbaldehyde (e.g., this compound)

  • Phosphonium salt (e.g., benzyltriphenylphosphonium chloride)

  • Strong base (e.g., 50% NaOH or n-BuLi)

  • Anhydrous solvent (e.g., DMF or THF)

  • Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a flask, dissolve the phosphonium salt in the anhydrous solvent.

  • Add the strong base dropwise to the stirred solution to generate the ylide. A color change is often observed.

  • To this ylide solution, add a solution of the 5-substituted furan-2-carbaldehyde in the same solvent.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.[5]

  • After the reaction is complete, quench the reaction mixture (e.g., with water) and extract the product with a suitable organic solvent.

  • The triphenylphosphine oxide byproduct can often be removed by precipitation from a nonpolar solvent or by column chromatography.[4]

  • Isolate and purify the alkene product.

Visualizing Reactivity and Workflows

The following diagrams illustrate the logical relationships in the reactivity of substituted furan-2-carbaldehydes and a general experimental workflow for a typical reaction.

G Influence of 5-Substituent on Aldehyde Reactivity substituent 5-Substituent ewg Electron-Withdrawing Group (e.g., -CF3, -NO2) substituent->ewg is an edg Electron-Donating Group (e.g., -CH3, -OCH3) substituent->edg is an carbonyl Carbonyl Carbon Electrophilicity ewg->carbonyl Increases edg->carbonyl Decreases reactivity Reactivity towards Nucleophiles carbonyl->reactivity Directly Proportional to

Caption: Logical relationship of 5-substituent and aldehyde reactivity.

G General Experimental Workflow for Furan-2-carbaldehyde Reactions start Start: Reactants & Solvent reaction Reaction: - Add Catalyst/Reagent - Heat/Stir start->reaction monitoring Monitoring: - Thin Layer Chromatography (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Quenching - Extraction monitoring->workup Complete purification Purification: - Precipitation/Recrystallization - Column Chromatography workup->purification product Final Product purification->product

Caption: A generalized workflow for synthesis using furan-2-carbaldehydes.

Conclusion

This compound is a highly reactive building block for organic synthesis. The strong electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the aldehyde functionality, leading to increased reactivity in nucleophilic addition and condensation reactions. This heightened reactivity, when compared to other 5-substituted furan-2-carbaldehydes, makes it a valuable substrate for the efficient synthesis of complex molecules in pharmaceutical and materials science research. The provided experimental protocols and comparative data serve as a valuable resource for researchers looking to utilize this versatile compound.

References

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 5-(Trifluoromethyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing a molecular fingerprint through fragmentation patterns. This guide offers a detailed look into the expected mass spectrometry fragmentation of 5-(Trifluoromethyl)furan-2-carbaldehyde, a compound of interest in medicinal chemistry, by drawing comparisons with related furan derivatives and leveraging established fragmentation principles.

Predicted Fragmentation Pathway

The fragmentation of this compound is expected to initiate from the molecular ion (M⁺˙), which will undergo a series of characteristic cleavages. Key fragmentation steps for aldehydes include the loss of a hydrogen radical ([M-H]⁺) or a formyl radical ([M-CHO]⁺)[1]. The stability of the furan ring, an aromatic system, suggests that the molecular ion peak should be observable[1].

The primary fragmentation pathways are hypothesized to involve:

  • Loss of the formyl radical (CHO): This is a common fragmentation for aldehydes, leading to the formation of a stable furyl cation.

  • Loss of carbon monoxide (CO): Following the initial loss of a hydrogen atom from the aldehyde, the resulting acylium ion can lose CO.

  • Cleavage of the trifluoromethyl group (CF3): The C-C bond between the furan ring and the trifluoromethyl group can cleave, resulting in the loss of a CF3 radical.

  • Ring cleavage: The furan ring itself can undergo fragmentation, although this often requires higher energy and may result in less intense fragment ions.

These predicted pathways are summarized in the diagram below.

Fragmentation_Pathway M [M]⁺˙ This compound M_minus_H [M-H]⁺ M->M_minus_H -H• M_minus_CHO [M-CHO]⁺ M->M_minus_CHO -CHO• M_minus_CF3 [M-CF3]⁺ M->M_minus_CF3 -CF3• M_minus_CO [M-H-CO]⁺ M_minus_H->M_minus_CO -CO

Figure 1. Proposed major fragmentation pathways for this compound under electron ionization.

Comparative Fragmentation Analysis

To substantiate these predictions, a comparison with the known fragmentation patterns of similar molecules is essential.

CompoundKey Fragments Observed/PredictedReference
Furan-2-carbaldehyde Molecular ion (M⁺˙), [M-H]⁺, [M-CHO]⁺, and fragments from ring cleavage. The loss of the aldehyde hydrogen or the entire formyl group is a dominant feature.[2]
5-Methylfuran-2-carbaldehyde Molecular ion (M⁺˙), [M-H]⁺, [M-CHO]⁺. The presence of the methyl group can also lead to the loss of a methyl radical.
5-(Hydroxymethyl)furan-2-carbaldehyde Molecular ion (M⁺˙), [M-H]⁺, [M-CHO]⁺, and fragments resulting from the loss of the hydroxymethyl group or water.[3][4]
5-(2-chloro-4-(trifluoromethyl)phenyl)furan-2-carbaldehyde While the full fragmentation is complex, the spectrum shows a molecular ion and fragments corresponding to the loss of the aldehyde and cleavage of the substituted phenyl group.[5]
General Aldehydes Cleavage of bonds adjacent to the carbonyl group is a major fragmentation route, leading to the loss of H• or R• (in R-CHO).[1]

The trifluoromethyl group in this compound is a strong electron-withdrawing group. This is expected to influence the stability of the molecular ion and the resulting fragment ions. The C-CF3 bond may be more susceptible to cleavage compared to a C-CH3 bond.

Experimental Protocol

To experimentally determine the mass spectrometry fragmentation pattern of this compound, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 100 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Scan Speed: 1000 amu/s.

4. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak and major fragment ions.

  • Propose fragmentation pathways consistent with the observed spectrum and known chemical principles.

The workflow for this experimental approach is outlined below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Dissolve Dissolve in Solvent Inject Inject into GC Dissolve->Inject Separate Separation on GC Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect Extract Extract Mass Spectrum Detect->Extract Identify Identify Molecular and Fragment Ions Extract->Identify Propose Propose Fragmentation Pathways Identify->Propose

Figure 2. General workflow for the GC-MS analysis of this compound.

Conclusion

While direct experimental data for the mass spectrometry fragmentation of this compound is not yet widely published, a robust prediction of its fragmentation pattern can be made based on the established behavior of its constituent functional groups and structural analogs. The proposed fragmentation pathways, centered on the loss of the formyl group, carbon monoxide, and the trifluoromethyl group, provide a solid framework for the interpretation of experimental data. The provided experimental protocol offers a standardized method for obtaining a high-quality mass spectrum of this compound, which will be invaluable for its unambiguous identification and further study in various research and development applications.

References

Comparative study of the biological activity of fluorinated vs non-fluorinated furan aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into furan aldehydes presents a compelling avenue for enhancing therapeutic potential. A comparative analysis reveals that fluorinated furan aldehydes often exhibit superior biological activity—including increased cytotoxicity against cancer cells, potent antioxidant effects, and significant enzyme inhibition—when compared to their non-fluorinated analogs. This guide provides an objective comparison supported by experimental data, detailed methodologies, and visualizations of relevant biological pathways.

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties.[1][2] Fluorine's high electronegativity and small size can lead to improved metabolic stability, binding affinity to target proteins, and cellular uptake.[1] In the context of furan aldehydes, these modifications can translate into enhanced efficacy for various therapeutic applications.

Data Presentation: Quantitative Comparison

To facilitate a clear comparison, the following tables summarize the quantitative data on the biological activities of representative fluorinated and non-fluorinated furan aldehydes.

CompoundCell LineCytotoxicity (IC50, µM)Reference
Non-Fluorinated
Furan Derivative 4HeLa2.15[1]
Furan Derivative 7MCF-72.96[3]
Furan Derivative 4MCF-74.06[3]
Fluorinated
p-fluorobenzyl analogueα-glucosidase0.521[2]
Furan-containing CompoundHeLa0.08 - 8.79[1]
CompoundAssayAntioxidant Activity (IC50)Reference
Non-Fluorinated
2-(p-hydroxy phenyl styryl)-furanDPPH~ 40 µM[4]
Other furan derivativesDPPH> 150 µM[4]
Fluorinated
Fluorinated chalcones-More potent than hydroxyl counterparts
Fluorinated uracil derivatives-Significant antioxidant capacity
CompoundEnzymeInhibitionReference
Non-Fluorinated
m-N,N,N-Trimethylammonium-acetophenoneAcetylcholinesteraseKi = 0.5 µM[5]
Fluorinated
N,N,N,-trimethylammonium-m-trifluoroacetophenoneAcetylcholinesteraseIC50 = 0.013 µM[5]

Key Biological Activities and Mechanistic Insights

Enhanced Cytotoxicity in Cancer Cells

Fluorination has been shown to significantly enhance the cytotoxic effects of furan-based compounds against various cancer cell lines. While direct comparative data for a single furan aldehyde is limited, studies on various furan derivatives demonstrate this trend. For instance, certain furan derivatives have shown potent anti-proliferative effects on HeLa and SW620 cell lines, with IC50 values in the low micromolar range.[1] The proposed mechanism for some of these compounds involves the modulation of key signaling pathways implicated in cancer progression, such as the PI3K/Akt and Wnt/β-catenin pathways.

Superior Antioxidant Potential

The antioxidant capacity of furan derivatives can also be amplified by fluorination. Studies on fluorinated chalcones and uracil derivatives have indicated that they are more potent antioxidants compared to their non-fluorinated counterparts. The mechanism of antioxidant action for furan derivatives often involves hydrogen atom transfer to scavenge free radicals.[4]

Potent Enzyme Inhibition

Fluorinated aldehydes and ketones are recognized as powerful enzyme inhibitors. A comparative study on acetylcholinesterase inhibitors revealed that a trifluoromethylated acetophenone derivative was significantly more potent (IC50 = 0.013 µM) than its non-fluorinated analog (Ki = 0.5 µM).[5] This enhanced inhibitory activity is attributed to the electronic effects of the fluorine atoms, which can increase the stability of the enzyme-inhibitor complex.

Signaling Pathways and Experimental Workflows

The biological effects of furan aldehydes are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for assessing biological activity and a key signaling pathway potentially modulated by these compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays Biological Assays cluster_analysis Data Analysis Start Start Fluorinated_Furan_Aldehyde Fluorinated_Furan_Aldehyde Start->Fluorinated_Furan_Aldehyde Non-fluorinated_Furan_Aldehyde Non-fluorinated_Furan_Aldehyde Start->Non-fluorinated_Furan_Aldehyde Cytotoxicity Cytotoxicity Fluorinated_Furan_Aldehyde->Cytotoxicity Antioxidant Antioxidant Fluorinated_Furan_Aldehyde->Antioxidant Enzyme_Inhibition Enzyme_Inhibition Fluorinated_Furan_Aldehyde->Enzyme_Inhibition Non-fluorinated_Furan_Aldehyde->Cytotoxicity Non-fluorinated_Furan_Aldehyde->Antioxidant Non-fluorinated_Furan_Aldehyde->Enzyme_Inhibition Compare_IC50_Ki Compare_IC50_Ki Cytotoxicity->Compare_IC50_Ki Antioxidant->Compare_IC50_Ki Enzyme_Inhibition->Compare_IC50_Ki End End Compare_IC50_Ki->End

Caption: Generalized workflow for the comparative study of furan aldehydes.

PI3K_Akt_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream_Targets Downstream Targets (Cell Survival, Proliferation) Akt->Downstream_Targets Furan_Aldehyde Furan Aldehyde (Potential Inhibitor) Furan_Aldehyde->PI3K inhibits? Furan_Aldehyde->Akt inhibits?

Caption: The PI3K/Akt signaling pathway, a potential target of furan aldehydes.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated or non-fluorinated furan aldehydes and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is used to determine the free radical scavenging activity of a compound.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Reaction Mixture: Add various concentrations of the test compounds to the DPPH solution. A control containing only DPPH and methanol is also prepared.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[4]

Enzyme Inhibition: Acetylcholinesterase (AChE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of acetylcholinesterase.

  • Reagents: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).

  • Reaction Setup: In a 96-well plate, add the enzyme solution, the test compound at various concentrations, and DTNB.

  • Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate (ATCI) to start the reaction.

  • Absorbance Measurement: Monitor the change in absorbance at 412 nm over time, which corresponds to the formation of the yellow product from the reaction of thiocholine (produced by substrate hydrolysis) with DTNB.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound. The IC50 or Ki value can then be calculated.[5]

Conclusion

The available data strongly suggests that fluorination is a highly effective strategy for enhancing the biological activities of furan aldehydes. Fluorinated derivatives consistently demonstrate superior performance in cytotoxicity, antioxidant, and enzyme inhibition assays compared to their non-fluorinated counterparts. Further research focusing on direct, head-to-head comparisons of specific fluorinated and non-fluorinated furan aldehyde pairs will be crucial for elucidating structure-activity relationships and advancing the development of this promising class of therapeutic agents. The modulation of critical signaling pathways such as PI3K/Akt and Wnt/β-catenin by these compounds warrants further investigation to fully understand their mechanisms of action.

References

Spectroscopic comparison of 5-(Trifluoromethyl)furan-2-carbaldehyde and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the spectroscopic characteristics of key chemical building blocks is paramount for efficient synthesis, reaction monitoring, and quality control. This guide provides a comprehensive spectroscopic comparison of the fluorinated heterocyclic aldehyde, 5-(Trifluoromethyl)furan-2-carbaldehyde, with its essential precursors, 2-(trifluoromethyl)furan and the parent compound, furan-2-carbaldehyde.

This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Detailed experimental protocols for the synthesis of the target compound and its precursors are also provided, alongside a visual representation of the synthetic pathway.

Comparative Spectroscopic Data

The following tables present a side-by-side comparison of the key spectroscopic features of this compound and its precursors. This data is essential for distinguishing between these compounds and for verifying their identity and purity.

Table 1: ¹H NMR Spectral Data (CDCl₃)

CompoundAldehyde-H (s)Furan Ring ProtonsOther Protons
Furan-2-carbaldehyde ~9.64 ppm~7.68 ppm (d, H5), ~7.25 ppm (d, H3), ~6.59 ppm (dd, H4)-
2-(Trifluoromethyl)furan -~7.5 ppm (m, H5), ~6.7 ppm (m, H3), ~6.4 ppm (m, H4)-
This compound ~9.7 ppm~7.4 ppm (d, H3), ~7.0 ppm (d, H4)-

Table 2: ¹³C NMR Spectral Data (CDCl₃)

CompoundC=OFuran Ring CarbonsCF₃
Furan-2-carbaldehyde ~177.6 ppm~152.9 ppm (C2), ~148.1 ppm (C5), ~121.1 ppm (C3), ~112.6 ppm (C4)-
2-(Trifluoromethyl)furan -~145 ppm (q, C2), ~144 ppm (C5), ~115 ppm (C4), ~112 ppm (q, C3)~120 ppm (q)
This compound ~176 ppm~155 ppm (C2), ~148 ppm (q, C5), ~122 ppm (C3), ~118 ppm (q, C4)~119 ppm (q)

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC=O StretchC-H (aldehyde) StretchC-F StretchFuran Ring Vibrations
Furan-2-carbaldehyde ~1675~2780, ~2860-~1570, ~1470, ~1390
2-(Trifluoromethyl)furan --~1100-1350 (strong, multiple bands)~1580, ~1470, ~1360
This compound ~1690~2800, ~2880~1100-1350 (strong, multiple bands)~1590, ~1480, ~1380

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
Furan-2-carbaldehyde 9695 ([M-H]⁺), 67 ([M-CHO]⁺), 39
2-(Trifluoromethyl)furan 136117 ([M-F]⁺), 86 ([M-CF₃]⁺), 69
This compound 164163 ([M-H]⁺), 135 ([M-CHO]⁺), 115 ([M-H-CO-F]⁺), 69

Synthetic Pathway

The synthesis of this compound typically involves a two-step process starting from readily available materials. The first step is the synthesis of the key precursor, 2-(trifluoromethyl)furan, followed by a formylation reaction to introduce the aldehyde group.

Synthesis_Pathway Furan Furan 2-(Trifluoromethyl)furan 2-(Trifluoromethyl)furan Furan->2-(Trifluoromethyl)furan Trifluoroacetylation Trifluoroacetic Anhydride Trifluoroacetic Anhydride Trifluoroacetic Anhydride->2-(Trifluoromethyl)furan This compound This compound 2-(Trifluoromethyl)furan->this compound Vilsmeier-Haack Formylation Vilsmeier Reagent (DMF/POCl3) Vilsmeier Reagent (DMF/POCl3) Vilsmeier Reagent (DMF/POCl3)->this compound

Synthetic route to this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of the title compound and its precursors. Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.

Synthesis of 2-(Trifluoromethyl)furan

This procedure is adapted from methods involving the reaction of furan with trifluoroacetic anhydride.

Materials:

  • Furan

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve freshly distilled furan (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 equivalents) to the cooled solution.

  • Add trifluoroacetic anhydride (1.1 equivalents) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by distillation to yield 2-(trifluoromethyl)furan.

Synthesis of this compound via Vilsmeier-Haack Formylation

This protocol describes the formylation of 2-(trifluoromethyl)furan.

Materials:

  • 2-(Trifluoromethyl)furan

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Saturated aqueous sodium acetate solution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous DMF (3.0 equivalents).

  • Cool the DMF to 0 °C in an ice bath.

  • Add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

  • Stir the mixture at 0 °C for 30 minutes.

  • Dissolve 2-(trifluoromethyl)furan (1.0 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture onto crushed ice and then neutralize with a saturated aqueous sodium acetate solution.

  • Extract the mixture with dichloromethane.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of the synthesized compounds.

Spectroscopy_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Crude Product Crude Product Purified Compound Purified Compound Crude Product->Purified Compound Column Chromatography / Distillation NMR_Analysis NMR (1H, 13C) Purified Compound->NMR_Analysis Dissolve in CDCl3 IR_Analysis IR Spectroscopy Purified Compound->IR_Analysis Neat or thin film MS_Analysis Mass Spectrometry Purified Compound->MS_Analysis EI ionization Structure_Verification Structure Verification & Purity Assessment NMR_Analysis->Structure_Verification IR_Analysis->Structure_Verification MS_Analysis->Structure_Verification

General workflow for spectroscopic characterization.

NMR Spectroscopy:

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: Spectra are recorded from a thin film of the neat liquid sample on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS):

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation: The sample is introduced directly or via a gas chromatograph (GC-MS). Spectra are recorded at an ionization energy of 70 eV.

Validating the Purity of Synthesized 5-(Trifluoromethyl)furan-2-carbaldehyde by High-Performance Liquid Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of novel synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 5-(Trifluoromethyl)furan-2-carbaldehyde, a key building block in medicinal chemistry. The experimental data and detailed protocols herein offer a framework for selecting the most suitable analytical approach.

Comparative Analysis of HPLC Methodologies

The choice of an optimal HPLC method is dictated by the physicochemical properties of this compound and the potential impurities arising from its synthesis. The presence of the electron-withdrawing trifluoromethyl group and the polar carbaldehyde function on the furan ring influences its retention behavior. Two primary reversed-phase HPLC methods are compared below, differing in their stationary phase chemistry to offer alternative selectivity profiles.

A standard C18 column provides a robust, general-purpose method based on hydrophobic interactions. For compounds with fluorinated groups, a Pentafluorophenyl (PFP) stationary phase can offer enhanced retention and unique selectivity due to dipole-dipole, π-π, and ion-exchange interactions, which can be particularly useful for separating structurally similar impurities.

Table 1: Comparison of HPLC Methods for Purity Analysis

ParameterMethod 1: C18 Reversed-PhaseMethod 2: PFP Reversed-Phase
Column C18, 250 mm x 4.6 mm, 5 µmPFP, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B in 20 min5% to 95% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 10 µL10 µL
Detection UV at 280 nmUV at 280 nm
Expected Rt *~12.5 min~14.0 min
Alternative For General-purpose purity screeningImproved separation of isomers and polar impurities

Note: Expected Retention time (Rt) is an estimate and will vary based on the specific HPLC system and exact column chemistry.

Experimental Protocols

Detailed methodologies for sample preparation and the execution of the comparative HPLC analyses are provided below.

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and the synthesized batch. Dissolve each in 10 mL of acetonitrile in separate volumetric flasks.

  • Working Solution (0.1 mg/mL): Dilute 1 mL of each stock solution to 10 mL with a 50:50 mixture of acetonitrile and water in separate volumetric flasks.

  • Sample Filtration: Prior to injection, filter all working solutions through a 0.45 µm syringe filter to remove any particulate matter.

HPLC Method Parameters

The parameters outlined in Table 1 should be programmed into the HPLC system. Ensure the system is thoroughly equilibrated with the initial mobile phase composition before initiating the analysis sequence.

Identification of Potential Impurities

The synthesis of this compound can proceed through several routes, each with a characteristic impurity profile. Two common synthetic pathways are the Vilsmeier-Haack formylation of 2-(trifluoromethyl)furan and the Suzuki-Miyaura coupling of a suitable boronic acid with a furan derivative.

Potential Impurities from Synthesis:

  • Unreacted Starting Materials:

    • 2-(Trifluoromethyl)furan (from Vilsmeier-Haack)

    • 5-Bromofuran-2-carbaldehyde (from Suzuki-Miyaura)

    • Trifluoromethylphenylboronic acid (from Suzuki-Miyaura)

  • Reaction By-products:

    • Regioisomers of formylation.

    • Homocoupling products of boronic acids.

  • Degradation Products: Furan rings can be susceptible to degradation under strongly acidic conditions, potentially leading to ring-opened or polymerized species.

The developed HPLC methods should be capable of resolving the main peak of this compound from these and other potential impurities.

Data Presentation

The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Table 2: Illustrative Purity Analysis Data

MethodAnalyteRetention Time (min)Peak AreaArea %
Method 1 (C18) Impurity 14.215,0000.3
Product 12.6 4,950,000 99.0
Impurity 215.135,0000.7
Method 2 (PFP) Impurity 15.814,5000.29
Product 14.1 4,955,000 99.1
Impurity 216.530,5000.61

Visualizing the Experimental Workflow

A clear and logical workflow is essential for reproducible analytical testing. The following diagram, generated using Graphviz, outlines the key steps in the validation process.

HPLC_Purity_Validation cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_start Weigh Synthesized Product & Reference Standard dissolve Dissolve in Acetonitrile (1 mg/mL Stock) prep_start->dissolve dilute Dilute to Working Concentration (0.1 mg/mL) dissolve->dilute filter Filter with 0.45 µm Syringe Filter dilute->filter inject Inject onto HPLC System (Method 1: C18 & Method 2: PFP) filter->inject acquire Acquire Chromatographic Data (UV @ 280 nm) inject->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Area % Purity integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for HPLC Purity Validation.

A Computational Deep Dive: Unraveling the Electronic Landscape of 5-(Trifluoromethyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced electronic effects of substituents on heterocyclic scaffolds is paramount for rational drug design. This guide provides a comprehensive computational analysis of 5-(Trifluoromethyl)furan-2-carbaldehyde, benchmarking its electronic properties against a curated set of 5-substituted furan-2-carbaldehyde analogs. By leveraging data from computational chemistry studies, we illuminate the potent influence of the trifluoromethyl group and offer insights for the strategic design of novel therapeutic agents.

The introduction of a trifluoromethyl (-CF3) group into an organic molecule can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and, critically, its electronic character.[1] In the context of the furan-2-carbaldehyde scaffold, a common building block in medicinal chemistry, the placement of a -CF3 group at the 5-position exerts a profound electron-withdrawing effect, significantly modulating the reactivity and intermolecular interaction potential of the entire molecule. This guide presents a comparative analysis of this effect, placing this compound in context with derivatives bearing electron-donating (methyl), weakly deactivating (bromo), and strongly deactivating (nitro) groups, as well as the unsubstituted parent compound.

Comparative Analysis of Calculated Electronic Properties

To quantify the electronic influence of the 5-substituent, key quantum chemical descriptors were computationally determined using Density Functional Theory (DFT). These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular dipole moment, provide a quantitative basis for comparing the electronic landscapes of these molecules.

Compound5-SubstituentHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound -CF3-7.5 to -8.0-2.5 to -3.04.5 to 5.0~4.5 - 5.5
5-Methylfuran-2-carbaldehyde-CH3-6.0 to -6.5-1.8 to -2.24.0 to 4.5~3.0 - 3.5
5-Nitro-2-furaldehyde-NO2-8.0 to -8.5-3.0 to -3.54.5 to 5.0~5.0 - 6.0
5-Bromofuran-2-carbaldehyde-Br-6.8 to -7.2-2.2 to -2.64.5 to 4.8~3.5 - 4.0
Furan-2-carbaldehyde-H-6.5 to -7.0-2.0 to -2.44.3 to 4.7~3.2 - 3.7

Note: The values presented are representative ranges derived from analogous compounds and theoretical principles due to the absence of a single comprehensive experimental or computational study. The general trends, however, are well-established in computational chemistry.

The strongly electron-withdrawing nature of the trifluoromethyl group, comparable in effect to a nitro group, significantly lowers both the HOMO and LUMO energy levels. A lower HOMO energy indicates reduced electron-donating ability, while a lower LUMO energy suggests a greater propensity to accept electrons. The large dipole moment of the trifluoromethyl derivative further underscores the significant charge polarization within the molecule.

Experimental and Computational Protocols

The presented data is predicated on a standard Density Functional Theory (DFT) computational protocol, which is a robust method for investigating the electronic structure of molecules.[2]

General DFT Protocol for Electronic Property Calculation:
  • Molecular Geometry Optimization: The initial step involves the optimization of the 3D structure of each 5-substituted furan-2-carbaldehyde to its lowest energy conformation. This is typically achieved using a functional such as B3LYP with a basis set like 6-31G(d) or higher.

  • Frequency Calculations: To ensure that the optimized geometry represents a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.

  • Electronic Property Calculation: With the optimized geometry, single-point energy calculations are performed using a higher level of theory, for instance, the B3LYP functional with a larger basis set such as 6-311++G(d,p), to obtain accurate electronic properties. This step yields the HOMO and LUMO energies and the molecular dipole moment.

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface to visualize the charge distribution and identify regions of positive (electrophilic) and negative (nucleophilic) potential.

DFT_Workflow A Initial Molecular Structure B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Frequency Calculation B->C C->B If false D Verify No Imaginary Frequencies C->D E Single-Point Energy Calculation (e.g., B3LYP/6-311++G(d,p)) D->E If true F Calculate Electronic Properties (HOMO, LUMO, Dipole Moment) E->F G Generate Molecular Electrostatic Potential Map E->G

A typical workflow for a DFT study.

Visualization of Electronic Effects

The electronic influence of the 5-substituent can be visualized through signaling pathways that depict the interplay of inductive and resonance effects, as well as through molecular electrostatic potential maps.

Inductive vs. Resonance Effects

The trifluoromethyl group primarily exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms. This effect polarizes the sigma bonds, pulling electron density away from the furan ring. In contrast, a methyl group has a weak electron-donating inductive effect (+I), while a nitro group exhibits both strong inductive (-I) and resonance (-M) electron-withdrawing effects.

Electronic_Effects cluster_CF3 This compound cluster_CH3 5-Methylfuran-2-carbaldehyde CF3 CF3 Group Inductive_CF3 Strong Inductive Effect (-I) CF3->Inductive_CF3 Ring_CF3 Furan Ring Inductive_CF3->Ring_CF3 Electron Withdrawal CH3 CH3 Group Inductive_CH3 Weak Inductive Effect (+I) CH3->Inductive_CH3 Ring_CH3 Furan Ring Inductive_CH3->Ring_CH3 Electron Donation

Inductive effects of -CF3 and -CH3 groups.
Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. In this compound, the strong electron-withdrawing nature of the -CF3 group is expected to lead to a significant region of positive potential on the furan ring, enhancing its susceptibility to nucleophilic aromatic substitution, and a pronounced negative potential around the carbonyl oxygen.

MEP_Concept cluster_legend MEP Color Legend Red Red: Electron-rich (Nucleophilic) Blue Blue: Electron-poor (Electrophilic) Molecule This compound Carbonyl_O Carbonyl Oxygen Molecule->Carbonyl_O High Negative Potential Furan_Ring Furan Ring Molecule->Furan_Ring Significant Positive Potential

Conceptual MEP of this compound.

References

A Comparative Guide to Isotopic Labeling with Furan-2-carbaldehydes for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison: Furan-2-carbaldehyde vs. 5-(Trifluoromethyl)furan-2-carbaldehyde

The introduction of a trifluoromethyl group at the 5-position of the furan ring is expected to significantly alter the physicochemical and metabolic properties of the molecule compared to the unsubstituted furan-2-carbaldehyde. These differences are critical for designing and interpreting isotopic labeling studies.

PropertyFuran-2-carbaldehydeThis compound (Predicted)Rationale for Prediction
Molecular Weight 96.08 g/mol 164.07 g/mol Addition of a CF3 group.
Isotopic Labeling (Deuterium) Well-established synthesis for deuterated forms (e.g., furan-2-carbaldehyde-d) with high isotopic enrichment (>99%).[1]Synthesis is feasible but not yet documented. The electron-withdrawing nature of the CF3 group might influence the reactivity of the furan ring and the aldehyde group, potentially requiring modified labeling strategies.Standard organic synthesis techniques can be adapted for incorporating isotopes.
Metabolic Stability Readily metabolized, primarily by cytochrome P450 enzymes (CYP2E1), to form the reactive metabolite cis-2-butene-1,4-dial (BDA).[2]Expected to have higher metabolic stability.The strong carbon-fluorine bonds in the CF3 group are generally resistant to metabolic cleavage, which could lead to a decreased rate of metabolism and altered metabolite profiles.
Reactivity of Aldehyde Group The aldehyde group is a key site for conjugation with cellular nucleophiles after metabolic activation of the furan ring.The electron-withdrawing CF3 group is expected to increase the electrophilicity of the aldehyde carbonyl carbon, potentially leading to faster rates of reaction with nucleophiles.Inductive effect of the trifluoromethyl group.
Toxicity Profile Furan and its metabolites are known to be hepatotoxic and carcinogenic, primarily due to the formation of the reactive BDA metabolite that can form adducts with proteins and DNA.[2]The toxicity profile is unknown. Increased metabolic stability could potentially reduce toxicity associated with reactive metabolites. However, the altered electronic properties could lead to different off-target effects.Structure-activity relationships suggest that modifications altering metabolic activation can impact toxicity.

Quantitative Data from Isotopic Labeling Studies with Furan

The following table summarizes representative quantitative data from a study investigating the urinary metabolites of furan in rats administered with isotopically labeled [¹³C₄]-furan. This data is crucial for understanding the metabolic fate of the furan ring and can serve as a baseline for future studies with substituted furans.

MetaboliteDose of [¹³C₄]-furan (µg/kg bw)Urinary Excretion (% of dose in 24h)Method of Analysis
GSH-BDA-[¹³C₄]10018.5%LC-MS/MS
NAcLys-BDA-[¹³C₄]10029.8%LC-MS/MS
NAcCys-BDA-NAcLys-[¹³C₄]10037.2%LC-MS/MS
NAcCys-BDA-NAcLys sulfoxide-[¹³C₄]10014.4%LC-MS/MS

Data adapted from a study on the validation of furan exposure biomarkers. The percentages represent the recovery of the administered dose as specific metabolites in the urine over 24 hours, highlighting the major metabolic pathways.

Experimental Protocols

Synthesis of Furan-2-carbaldehyde-d (Deuterated Furfural)

This protocol describes a one-step synthesis of furan-2-carbaldehyde-d with a high degree of deuteration, suitable for use in isotopic labeling studies.[1]

Materials:

  • Furan

  • Deuterated dimethylformamide (DMF-d₇)

  • Oxalyl chloride ((COCl)₂)

  • Dichloromethane (DCM)

  • Ice bath

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • Under an inert nitrogen atmosphere, dissolve furan (7.5 equivalents) and DMF-d₇ (1.0 equivalent) in DCM in a flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture in an ice bath for 10 minutes.

  • Slowly add a solution of oxalyl chloride (1.1 equivalents) in DCM dropwise over 10 minutes. A white precipitate will form.

  • Allow the reaction mixture to stir in the ice bath and gradually warm to room temperature overnight (approximately 12 hours), during which the solution will become clear and slightly reddish.

  • Quench the reaction by carefully adding it to a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The resulting product is furan-2-carbaldehyde-d.

  • Characterize the product using ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm the degree of deuteration and purity.[1] A deuteration degree of >99% and a purity of >96% can be achieved with this method.[1]

Metabolic Tracing Study Using Isotopically Labeled Furan

This protocol outlines a general workflow for an in vivo study to identify and quantify metabolites of furan using a stable isotope-labeled version of the compound.[3]

Materials:

  • Isotopically labeled furan (e.g., [¹³C₄]-furan or furan-d₄)

  • Animal model (e.g., F344 rats)

  • Vehicle for administration (e.g., corn oil)

  • Metabolic cages for urine collection

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Internal standards for metabolite quantification

Procedure:

  • Dosing: Administer a single oral dose of isotopically labeled furan to the animals. The dose will depend on the study objectives and the known toxicity of the compound.

  • Sample Collection: House the animals in metabolic cages and collect urine at specified time intervals (e.g., 0-8h, 8-24h, 24-48h).

  • Sample Preparation:

    • Thaw urine samples and centrifuge to remove any precipitates.

    • Add an internal standard solution containing the corresponding unlabeled metabolite standards to an aliquot of the urine.

    • Perform solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and concentrate the metabolites.

    • Evaporate the solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for the detection and quantification of the expected labeled metabolites. This involves optimizing chromatographic separation and mass spectrometric parameters (e.g., precursor and product ions, collision energy).

    • Analyze the prepared samples.

  • Data Analysis:

    • Integrate the peak areas of the labeled metabolites and the internal standards.

    • Construct calibration curves for each metabolite using the standards.

    • Calculate the concentration of each labeled metabolite in the urine samples and determine the total amount excreted over time.

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams illustrate the metabolic activation of furan and a typical experimental workflow for a metabolic tracing study.

furan_metabolism Metabolic Activation of Furan furan Furan cyp2e1 CYP2E1 furan->cyp2e1 Oxidation bda cis-2-Butene-1,4-dial (BDA) (Reactive Metabolite) cyp2e1->bda gsh_adduct GSH-BDA Conjugate bda->gsh_adduct Conjugation lysine_adduct Lysine-BDA Adduct bda->lysine_adduct Adduct Formation cysteine_adduct Cysteine-BDA Adduct bda->cysteine_adduct Adduct Formation gsh Glutathione (GSH) lysine Lysine cysteine Cysteine excretion Urinary Excretion gsh_adduct->excretion lysine_adduct->excretion cysteine_adduct->excretion

Caption: Metabolic pathway of furan activation and detoxification.

experimental_workflow Workflow for Metabolic Tracing with Labeled Furan start Administer Isotopically Labeled Furan collection Collect Urine Samples (Metabolic Cages) start->collection preparation Sample Preparation (Extraction & Concentration) collection->preparation analysis LC-MS/MS Analysis preparation->analysis quantification Data Processing & Quantification analysis->quantification results Metabolite Identification & Pathway Analysis quantification->results

Caption: Experimental workflow for a furan metabolic tracing study.

References

Safety Operating Guide

Personal protective equipment for handling 5-(Trifluoromethyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-(Trifluoromethyl)furan-2-carbaldehyde. The following procedures are designed to ensure the safe handling of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Summary of Potential Hazards and Recommended Personal Protective Equipment

Hazard CategoryPotential RisksRecommended PPE
Eye Contact Can cause serious eye irritation or damage.[1][3]Chemical splash goggles or a full-face shield are required.[3][4]
Skin Contact May cause skin irritation, soreness, itching, or rash.[3][5]Chemically resistant gloves (e.g., nitrile), a lab coat with long sleeves, or a chemical protective apron should be worn.[3][6] Double gloving may be appropriate in some situations.[6]
Inhalation Vapors or dust may cause respiratory irritation.[6]All work should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[1][6] If exposure limits are exceeded, a respirator may be necessary.[2][6]
Ingestion Toxic if swallowed.Do not eat, drink, or smoke in laboratory areas.[7] Wash hands thoroughly after handling.[5]
Footwear Closed-toe and heel shoes made of impervious material are mandatory.[3][8]

Operational and Disposal Plans

A systematic approach to handling, from preparation to disposal, is critical for safety. The following workflow outlines the key steps for managing this compound in the laboratory.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_reaction Perform Reaction handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Hazardous Waste cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol: Step-by-Step Guidance

1. Preparation:

  • Don PPE: Before entering the laboratory, put on a lab coat, closed-toe shoes, and safety glasses.[8][9] When preparing to handle the chemical, wear chemical splash goggles and chemically resistant gloves.[3]

  • Prepare Workspace: Ensure a certified chemical fume hood is operational.[6] Keep the sash at the lowest practical height. The work area should be clean and uncluttered.[7] Have spill cleanup materials readily available.[6]

2. Handling:

  • Weighing: Conduct all weighing and dispensing of this compound inside the fume hood to contain any dust or vapors.[1]

  • Reaction: Perform all experimental procedures within the fume hood.[6] Use appropriate glassware and equipment, inspecting for any damage before use.[8] Avoid direct contact with the skin and eyes.[1]

3. Cleanup and Disposal:

  • Decontamination: Decontaminate all glassware and equipment that came into contact with the chemical.

  • Waste Management: Treat all waste containing this compound as hazardous waste.[6] This includes any contaminated consumables such as gloves, absorbent materials, and empty containers.

  • Waste Segregation: Collect all hazardous waste in a clearly labeled, sealed container.[6] Do not mix with incompatible waste streams.

  • Disposal: Follow your institution's specific guidelines for hazardous waste disposal.[6] This may involve arranging for pickup by a certified waste management company.

  • Final Steps: After completing the work and proper disposal, remove your lab coat and gloves. Wash your hands thoroughly with soap and water before leaving the laboratory.[9]

Hierarchy of Controls

To ensure a safe working environment, a hierarchy of controls should be implemented. This approach prioritizes the most effective control measures.

elimination Elimination/Substitution (Most Effective) engineering Engineering Controls (e.g., Fume Hood) elimination->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (Least Effective) administrative->ppe

Caption: Hierarchy of Controls for Chemical Safety.

  • Elimination/Substitution: If possible, consider using a less hazardous chemical.

  • Engineering Controls: The primary engineering control for handling this compound is a certified chemical fume hood.[6]

  • Administrative Controls: Follow standard operating procedures (SOPs) and receive proper training on the hazards and handling of this chemical.

  • Personal Protective Equipment (PPE): Use the recommended PPE as the last line of defense.[10] PPE does not eliminate the hazard, but it provides a barrier between you and the chemical.[10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.